Product packaging for 1-Chlorobutan-2-one(Cat. No.:CAS No. 616-27-3)

1-Chlorobutan-2-one

Cat. No.: B1265656
CAS No.: 616-27-3
M. Wt: 106.55 g/mol
InChI Key: AALRHBLMAVGWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chlorobutan-2-one ( 616-27-3) is a chemical compound with the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol . It is characterized by its carbonyl and chloro-functional groups, which make it a valuable intermediate and solvent in organic synthesis and analytical research. This compound is suitable for reverse-phase (RP) HPLC and UPLC analysis . For these applications, it can be separated using a mobile phase of acetonitrile and water, modified with phosphoric acid, or with formic acid for mass-spectrometry (MS) compatible methods . Its properties also make it scalable for the isolation of impurities in preparative separation and suitable for use in pharmacokinetics studies . This compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO B1265656 1-Chlorobutan-2-one CAS No. 616-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALRHBLMAVGWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210597
Record name 1-Chlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-27-3
Record name 1-Chloro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl ethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROMETHYL ETHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD54LP92WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorobutan-2-one, also known as chloromethyl ethyl ketone, is a halogenated ketone of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Its reactivity is primarily dictated by the presence of both a carbonyl group and a chlorine atom on the alpha-carbon, making it a versatile building block for a variety of chemical transformations. This guide provides a comprehensive overview of the key physicochemical properties of this compound, complete with experimental protocols and a visual representation of a typical synthetic workflow.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO[1]
Molecular Weight 106.55 g/mol [1]
Boiling Point 137-138 °C at 760 mmHg[1]
Density Approximately 1.08 g/cm³[1]
Appearance Colorless to pale yellow liquid
CAS Number 616-27-3[1]
IUPAC Name This compound[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are representative of standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is a crucial physical constant for its identification and characterization of its purity.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[2][3]

Apparatus:

  • Distillation flask (Round-bottom flask)

  • Condenser

  • Thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

  • Collection beaker

  • Clamps and stand

Procedure:

  • Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure accurate measurement of the vapor temperature.

  • Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

  • The boiling point is the constant temperature at which the liquid is actively boiling and the condensate is dripping into the collection beaker.[4] Record this steady temperature.

  • It is important to note that the observed boiling point may need to be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Determination of Density

Density is a fundamental physical property that can be used to assess the purity of a substance.

Principle: Density is defined as the mass of a substance per unit volume. For liquids, this is typically measured using a pycnometer or a hydrometer.[5][6] The gravimetric method using a pycnometer is described here for its high accuracy.[7][8]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath with temperature control

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature water bath to allow it to equilibrate.

  • Remove the pycnometer, carefully dry the outside, and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound at the same temperature, insert the stopper, and weigh it. Record the mass (m₃).

  • The density of this compound can then be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound. The synthesis is based on the alpha-chlorination of butan-2-one.

Synthesis_Workflow start Start: Reagents reagents Butan-2-one Sulfuryl chloride (SO2Cl2) Methanol (solvent) start->reagents Prepare reaction Reaction Vessel: Alpha-Chlorination reagents->reaction Charge quenching Quenching: Addition of water reaction->quenching Transfer extraction Liquid-Liquid Extraction: with Diethyl ether quenching->extraction Proceed to washing Washing of Organic Layer: with Sodium bicarbonate solution and Brine extraction->washing Separate organic layer drying Drying: over anhydrous Magnesium sulfate washing->drying Transfer filtration Filtration drying->filtration Proceed to distillation Purification: Fractional Distillation under reduced pressure filtration->distillation Transfer filtrate product Product: This compound distillation->product Collect fraction

Figure 1. A representative workflow for the synthesis and purification of this compound.

Spectral Data Interpretation

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy of this compound is expected to show characteristic signals for the ethyl group protons and the protons on the chloromethyl group. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

    • ¹³C NMR spectroscopy will show distinct peaks for the four carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring functional groups (carbonyl and chlorine).

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both separating this compound from a mixture and for determining its molecular weight and fragmentation pattern.[1] The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound will be characterized by a strong absorption band in the region of 1715-1730 cm⁻¹, which is typical for the C=O stretching vibration of a ketone. Another significant absorption will be observed for the C-Cl stretching vibration.

References

1-Chlorobutan-2-one CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chlorobutan-2-one (CAS No: 616-27-3), a halogenated ketone of significant interest in organic synthesis and as a potential building block in drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its characteristic reactivity, including the Favorskii rearrangement. Spectroscopic data for characterization, along with essential safety and handling information, are also presented.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 616-27-3[1]
Molecular Formula C₄H₇ClO[1]
Molecular Weight 106.55 g/mol [1]
IUPAC Name This compound[1]
Synonyms Chloromethyl ethyl ketone, 1-Chloro-2-butanone[1]
Appearance Colorless to light yellow liquid
Boiling Point 137-138 °C at 760 mmHg[2]
Density 1.093 g/cm³
Solubility Soluble in most organic solvents.

Molecular Structure

The molecular structure of this compound consists of a four-carbon chain with a ketone functional group at the second carbon and a chlorine atom at the first carbon.

Canonical SMILES: CCC(=O)CCl[1]

InChI: InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2-3H2,1H3[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound from butan-2-one.

Materials:

  • Butan-2-one

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve butan-2-one in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the structure and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group and the chloromethyl group. The methylene protons adjacent to the carbonyl group will be deshielded, as will the protons on the carbon bearing the chlorine atom.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbonyl carbon will appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1720-1740 cm⁻¹. Another significant peak will be observed for the C-Cl stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns include the loss of a chlorine radical and alpha-cleavage adjacent to the carbonyl group.[3][4]

Chemical Reactivity and Signaling Pathways

As an α-halo ketone, this compound is a versatile intermediate in organic synthesis. It is susceptible to nucleophilic substitution at the carbon bearing the chlorine atom and can also undergo reactions at the carbonyl group.

A particularly important reaction of α-halo ketones is the Favorskii rearrangement . When treated with a base, such as an alkoxide, this compound can rearrange to form a carboxylic acid ester. This reaction proceeds through a cyclopropanone intermediate.

Below is a diagram illustrating the Favorskii rearrangement of this compound with sodium methoxide.

Favorskii_Rearrangement sub This compound enolate Enolate Intermediate sub->enolate + CH₃O⁻ base CH₃O⁻Na⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl⁻ (Intramolecular SN2) intermediate Tetrahedral Intermediate cyclopropanone->intermediate + CH₃O⁻ attack Nucleophilic Attack by Methoxide product Methyl 2-methylpropanoate intermediate->product Rearrangement rearrangement Ring Opening

Caption: Favorskii rearrangement of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and can cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a gateway to a variety of molecular scaffolds through its dual reactivity as a ketone and an alkyl halide. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

A Technical Guide to the Laboratory Synthesis of 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the laboratory-scale synthesis of 1-chlorobutan-2-one, a valuable chemical intermediate. The primary focus is on the α-chlorination of butan-2-one, a common and effective method for this transformation. This guide includes a detailed reaction mechanism, a representative experimental protocol, quantitative data, and process visualizations to support researchers in a laboratory setting.

Synthesis Pathway Overview

The most direct route for the synthesis of this compound is the α-chlorination of butan-2-one (also known as methyl ethyl ketone, MEK). This reaction places a chlorine atom on the carbon adjacent (the α-carbon) to the carbonyl group. The reaction typically proceeds via an enol or enolate intermediate.[1][2] For selective monochlorination at the less substituted α-carbon (the methyl group), acid-catalyzed conditions are often employed.[2]

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[2] The use of sulfuryl chloride in an inert solvent is a well-established method for the α-chlorination of ketones.

Reaction Mechanism: Acid-Catalyzed Chlorination

The α-halogenation of ketones in the presence of an acid catalyst involves the formation of an enol intermediate.[2] The process can be described in three main steps:

  • Tautomerization (Enol Formation): The ketone is protonated at the carbonyl oxygen by an acid catalyst. A base (such as the solvent or the conjugate base of the acid) then removes a proton from the α-carbon to form the enol tautomer.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic chlorine source (e.g., Cl₂ or a polarized equivalent from SO₂Cl₂).[2] This step forms a new carbon-chlorine bond at the α-position and generates a protonated carbonyl intermediate.

  • Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and the acid catalyst, yielding the final product, this compound.

ReactionMechanism cluster_0 Step 1: Acid-Catalyzed Enol Formation cluster_1 Step 2 & 3: Chlorination and Regeneration K Butan-2-one PK Protonated Ketone K->PK + H⁺ E Enol Intermediate PK->E - H⁺ C Chlorinating Agent (e.g., SO₂Cl₂) PI Protonated α-chloro Ketone E->PI Nucleophilic Attack C->PI P This compound PI->P - H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed α-chlorination mechanism of butan-2-one.

Experimental Protocol: Chlorination using Sulfuryl Chloride

This section details a representative laboratory procedure for the synthesis of this compound from butan-2-one using sulfuryl chloride.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas outlet/scrubber (to handle HCl and SO₂ off-gassing)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Place the flask in an ice-water bath.

  • Reagent Preparation: Charge the flask with butan-2-one (7.21 g, 0.10 mol) and 50 mL of dichloromethane (CH₂Cl₂). Begin stirring.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (13.5 g, 8.1 mL, 0.10 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred butan-2-one solution over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction will evolve HCl and SO₂ gas, which should be directed to a suitable scrubber (e.g., a sodium hydroxide solution).

  • Workup - Quenching: Slowly and carefully pour the reaction mixture into 100 mL of a cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid and unreacted sulfuryl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

Compound Role Molar Mass ( g/mol ) Amount (g) Volume (mL) Moles (mol) Molar Ratio
Butan-2-oneStarting Material72.117.218.960.101.0
Sulfuryl ChlorideChlorinating Agent134.9713.508.100.101.0
DichloromethaneSolvent84.93-50--
This compoundProduct106.55~8.0 (at 75% yield)~7.2~0.075-

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined below.

Workflow start Start: Prepare Glassware setup Setup Reaction Flask (Butan-2-one in CH₂Cl₂) start->setup cool Cool to 0-5°C (Ice Bath) setup->cool add Dropwise Addition of SO₂Cl₂ cool->add react Stir at Room Temperature (2-3 hours) add->react quench Quench with NaHCO₃ Solution react->quench extract Separate Organic Layer quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end_node End: Obtain Pure Product purify->end_node

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.

  • This compound: A lachrymator and is toxic. Avoid inhalation and skin contact.

  • Off-gassing: The reaction produces toxic gases (HCl and SO₂). Ensure the reaction apparatus is properly vented to a scrubber system.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. Adjustments to scale, reaction time, and purification methods may be necessary to optimize for specific laboratory conditions and desired purity.

References

Reactivity profile of alpha-chloroketones.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity Profile of Alpha-Chloroketones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-chloroketones are a class of bifunctional organic compounds characterized by a ketone functional group and a chlorine atom on the adjacent (alpha) carbon. This unique structural arrangement confers a distinct reactivity profile, making them highly valuable and versatile intermediates in modern organic synthesis. The presence of two adjacent electrophilic centers—the carbonyl carbon and the halogen-bearing α-carbon—allows for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-chloroketones, with a focus on their utility in the synthesis of complex molecules, including heterocycles and pharmaceutical agents. Key reactions such as nucleophilic substitutions, the Favorskii rearrangement, and condensations with various nucleophiles are discussed in detail.

Synthesis of Alpha-Chloroketones

The preparation of α-chloroketones can be achieved through several synthetic routes, starting from readily available materials like ketones, alcohols, and carboxylic acid derivatives.

Key Synthetic Methods:

  • Direct Chlorination of Ketones: This is the most common method, involving the reaction of an enolizable ketone with a chlorinating agent. The reaction can be catalyzed by either acid or base.[2] Under acidic conditions, the reaction proceeds through an enol intermediate and typically yields the mono-chlorinated product at the more substituted α-carbon.[3] Common reagents include chlorine (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA).[4][5][6]

  • From Diazoketones: The Arndt-Eistert homologation provides a pathway where acyl chlorides react with diazomethane to form an α-diazoketone intermediate, which is then treated with HCl to yield the corresponding α-chloroketone.[7] This method is particularly useful for preparing chiral α-chloroketones.[7]

  • From Alcohols: Secondary alcohols can be directly converted to α-chloro ketones using reagents like trichloroisocyanuric acid (TCCA), which serves as both the oxidant and the chlorinating agent.[8]

  • From Esters: A one-carbon chain extension of esters can produce α-chloroketones. This involves reaction with dimethylsulfoxonium methylide followed by treatment with hydrogen chloride, offering a safer alternative to methods using diazomethane.[9]

G cluster_reagents Reagents & Intermediates Ketone Ketone ChlorinatingAgent NCS, Cl₂, TCCA Product α-Chloroketone Ketone->Product Direct Chlorination Alcohol Secondary Alcohol Oxidant TCCA (Oxidant/ Chlorinating Agent) Alcohol->Product Oxidative Chlorination AcylChloride Acyl Chloride Diazomethane 1. CH₂N₂ 2. HCl Diazoketone α-Diazoketone Intermediate AcylChloride->Diazoketone Arndt-Eistert Homologation Diazoketone->Product

Caption: General synthetic pathways to α-chloroketones.

Reactivity Profile

The reactivity of α-chloroketones is dominated by the interplay between the carbonyl group and the adjacent carbon-chlorine bond. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack.[10]

Caption: Key electrophilic sites in an α-chloroketone.
Nucleophilic Substitution (SN2)

Alpha-chloroketones are significantly more reactive towards SN2 reactions than their corresponding alkyl chlorides.[10] The adjacent carbonyl group stabilizes the transition state of the SN2 reaction, thereby lowering the activation energy.[11] This enhanced reactivity makes them excellent alkylating agents.

G Reactants Nu⁻ + R-CO-CH₂-Cl TS Transition State [Nu---CH₂(CO-R)---Cl]⁻ Nu Nu⁻ Substrate α-Chloroketone Nu->TS Attack on α-carbon Substrate->TS Products R-CO-CH₂-Nu + Cl⁻ Product Substituted Ketone TS->Product Bond formation LeavingGroup Cl⁻ TS->LeavingGroup Bond breaking

Caption: SN2 reaction pathway for α-chloroketones.
Favorskii Rearrangement

In the presence of a strong base (e.g., hydroxide, alkoxide), α-chloroketones with an acidic α'-hydrogen undergo the Favorskii rearrangement. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative (acid, ester, or amide).[12][13] For cyclic α-chloroketones, this reaction results in a characteristic ring contraction.[14][15]

G Start α-Chloroketone (with α'-H) Enolate Enolate Intermediate Start->Enolate Deprotonation at α' Base1 Base (B⁻) Base1->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Cl⁻ leaves) Adduct Tetrahedral Adduct Cyclopropanone->Adduct Nucleophilic Attack on Carbonyl Base2 Nucleophile (e.g., OR⁻) Base2->Adduct Carbanion Rearranged Carbanion Adduct->Carbanion Ring Opening (forms more stable carbanion) FinalProduct Carboxylic Acid Derivative (Ester) Carbanion->FinalProduct Protonation

Caption: Mechanism of the Favorskii Rearrangement.
Reactions with Heteroatomic Nucleophiles

The bifunctional nature of α-chloroketones makes them excellent precursors for synthesizing a wide variety of heterocyclic compounds.[10]

  • Nitrogen Nucleophiles (e.g., Amines, Thioureas): Reaction with primary amines typically yields α-aminoketones.[16] They are also key substrates in the Hantzsch thiazole synthesis, reacting with thioureas or thioamides to form thiazole rings.

  • Sulfur Nucleophiles (e.g., Thiols): Thiols readily react with α-chloroketones via SN2 displacement to form α-thio ketones (sulfides). The conjugate bases of thiols, thiolates, are particularly potent nucleophiles for this transformation.[17][18]

  • Oxygen Nucleophiles (e.g., Carboxylates): Salts of carboxylic acids react to give α-acyloxy ketones (esters), which can be subsequently hydrolyzed to α-hydroxyketones.[10]

Darzens Condensation

With carbon nucleophiles like enolates derived from α-haloesters, α-chloroketones can participate in the Darzens condensation. This reaction involves the initial formation of a new carbon-carbon bond followed by an intramolecular SN2 reaction to form an α,β-epoxy ketone (a glycidic ketone).[19][20]

Quantitative Data Summary

Quantitative analysis of reaction rates and yields highlights the unique reactivity of α-chloroketones.

Table 1: Relative SN2 Reaction Rates

SubstrateRelative Rate (vs. n-Propyl chloride)Reference
n-Propyl chloride1[11]
Chloroacetone (CH₃COCH₂Cl)35,000[11]

This table illustrates the dramatic rate enhancement of SN2 reactions for α-chloroketones compared to simple alkyl chlorides, attributed to the electronic effect of the adjacent carbonyl group.

Table 2: Typical Yields for α-Chloroketone Synthesis

Starting MaterialMethodChlorinating AgentTypical Yield (%)Reference(s)
Secondary AlcoholsOxidative ChlorinationTCCA62 - 91%[8]
KetonesDirect Chlorination (Acidic)NCSHigh[4]
Acyl Chloridesvia DiazoketoneHCl88 - 90%[1]
EstersChain ExtensionHCl (from ylide)Good[9]

Experimental Protocols

Protocol: Synthesis of 2-Chloro-1-phenylethanone from 1-Phenylethanol

This protocol is adapted from the direct conversion method using TCCA.[8]

Materials:

  • 1-Phenylethanol (1.0 mmol, 122 mg)

  • Trichloroisocyanuric acid (TCCA) (0.8 equiv., 0.8 mmol, 186 mg)

  • Methanol (MeOH) (1.0 equiv., 1.0 mmol, 40 µL)

  • Dichloromethane (DCM) (5 mL)

  • TEMPO (optional, see reference for specific cases)

Procedure:

  • To a solution of 1-phenylethanol in dichloromethane (5 mL) in a round-bottom flask, add methanol (1.0 equiv.).

  • Stir the solution at room temperature.

  • Add trichloroisocyanuric acid (0.8 equiv.) in one portion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-5 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-1-phenylethanone.

  • Expected Yield: ~80-90%.

Protocol: Synthesis of an α-Anilinoketone

This protocol is a general procedure for the reaction of an α-chloroketone with an aniline derivative.[16]

Materials:

  • 2-Chloro-1-phenylethanone (1.0 mmol, 155 mg)

  • Aniline (2.1 equiv., 2.1 mmol, 195 mg, 192 µL)

  • Sodium Iodide (NaI) (catalytic amount, ~0.1 mmol, 15 mg)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the 2-chloro-1-phenylethanone and aniline in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of sodium iodide. The NaI facilitates the reaction by an in-situ Finkelstein reaction, transiently forming the more reactive α-iodoketone.[16]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (20 mL) to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-anilino-1-phenylethanone.

  • Expected Yield: Typically high, >80%.

Conclusion

The reactivity profile of α-chloroketones is rich and multifaceted, governed by the synergistic effects of the carbonyl and chloro- substituents. Their enhanced susceptibility to nucleophilic attack and their propensity to undergo unique rearrangements like the Favorskii reaction make them powerful synthons. For professionals in drug development and medicinal chemistry, a thorough understanding of this reactivity is crucial for the rational design of synthetic routes to novel heterocyclic scaffolds and complex active pharmaceutical ingredients. The reliable synthetic protocols and predictable reactivity patterns ensure their continued importance as foundational building blocks in organic chemistry.

References

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the alpha-carbon in 1-chlorobutan-2-one, a key structural motif in organic synthesis and medicinal chemistry. The heightened reactivity of this position is critical for the formation of new carbon-carbon and carbon-heteroatom bonds, making a thorough understanding of its electronic properties and reactivity essential for the design of novel synthetic methodologies and pharmacologically active agents.

Core Principles: Factors Influencing Alpha-Carbon Electrophilicity

The electrophilicity of the alpha-carbon in this compound is significantly influenced by the electronic effects of the adjacent carbonyl and chloro substituents. These effects synergistically increase the partial positive charge on the alpha-carbon, making it a prime target for nucleophilic attack.

  • Inductive Effect: Both the oxygen atom of the carbonyl group and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the alpha-carbon through the sigma bonds. This creates a significant electron deficiency at the alpha-carbon.

  • Resonance Effect: While the carbonyl group's primary influence on the alpha-carbon's electrophilicity is inductive, it's important to note that the carbonyl group itself is electrophilic and can undergo nucleophilic attack at the carbonyl carbon. The resonance stabilization of the carbonyl group does not directly diminish the electrophilicity of the alpha-carbon in the context of SN2 reactions.

  • Leaving Group Ability: The chloride ion is a good leaving group, which facilitates nucleophilic substitution reactions at the alpha-carbon. The stability of the departing chloride ion is a thermodynamic driving force for the reaction.

The interplay of these factors results in a highly activated alpha-carbon, predisposing this compound to undergo rapid nucleophilic substitution, typically via an SN2 mechanism.

G cluster_0 Electronic Effects on the Alpha-Carbon of this compound C_beta CH₃-CH₂- C_carbonyl C O O C_carbonyl->O C_alpha C C_carbonyl->C_alpha Inductive Pull Cl Cl C_alpha->Cl δ- Alpha_Carbon α-Carbon (δ+) H_alpha H H_alpha2 H Cl->C_alpha Inductive Pull G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Substrate & Nucleophile) B Thermostat Reactants and Reaction Vessel A->B C Initiate Reaction (Mixing) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Samples (HPLC or GC) E->F G Data Analysis (Plot 1/[A] vs. time) F->G H Determine Rate Constant (k) G->H SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ Substrate CH₃CH₂C(=O)CH₂-Cl TS [Nu---CH₂(C(=O)CH₂CH₃)---Cl]⁻ Substrate->TS Concerted Step Product Nu-CH₂C(=O)CH₂CH₃ TS->Product LG Cl⁻

An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical and physiological basis for the lachrymatory (tear-inducing) effects of alpha-haloketones. It covers the core molecular mechanisms, structure-activity relationships, and the established experimental protocols used to quantify and classify their irritant potential.

Introduction: The Chemistry of a Potent Irritant

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom (F, Cl, Br, I) attached to the adjacent, or "alpha," carbon. This unique structural arrangement makes them highly reactive alkylating agents.[1] While useful in organic synthesis, this reactivity is also the basis for their potent biological effects, most notably as powerful lachrymators.

Prominent examples used historically as chemical warfare or riot control agents include 2-chloroacetophenone (CN) and bromoacetone (BA).[2][3] Understanding the precise mechanism by which these compounds cause eye irritation is critical for developing protective measures, medical countermeasures, and novel non-lethal agents, as well as for designing pharmaceuticals that avoid unintentional irritant effects.

Molecular Mechanism of Action: TRPA1 Activation

The lachrymatory response to alpha-haloketones is primarily mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4][5] TRPA1 is a non-selective cation channel expressed on the sensory nerve endings of nociceptors, particularly the trigeminal nerve, which innervates the cornea and conjunctiva.[6]

The core mechanism proceeds as follows:

  • Electrophilic Attack: Alpha-haloketones are potent electrophiles. The electron-withdrawing effect of the carbonyl group enhances the polarity of the adjacent carbon-halogen bond, making the alpha-carbon highly susceptible to nucleophilic attack.

  • Covalent Modification: As electrophiles, alpha-haloketones react with nucleophilic residues on the TRPA1 channel protein. Specifically, they form covalent bonds with the thiol groups of cysteine residues located within the cytoplasmic N-terminus of the channel.[6]

  • Channel Gating: This covalent modification induces a conformational change in the TRPA1 protein, causing the ion channel to open.

  • Neuronal Depolarization: The opening of the channel allows an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential.

  • Signal Transduction and Perception: The action potential propagates along the trigeminal nerve to the brainstem, where the signal is processed, resulting in the sensations of sharp pain, irritation, and burning.

  • Reflex Lacrimation: The brainstem, in turn, sends a parasympathetic signal to the lacrimal glands, triggering the production and release of tears in a protective reflex arc.

TRPA1_Signaling_Pathway cluster_exposure Chemical Exposure cluster_cns Central Nervous System cluster_response Physiological Response AlphaHaloketone α-Haloketone (Electrophile) TRPA1 TRPA1 AlphaHaloketone->TRPA1 Binds to Brainstem Brainstem Processing Sensation Sensation of Pain & Irritation Brainstem->Sensation LacrimalGland Lacrimal Gland Stimulation Brainstem->LacrimalGland Parasympathetic Reflex Tears Lachrymation (Tear Production) LacrimalGland->Tears Cysteine Cysteine TRPA1->Cysteine Gating Gating Cysteine->Gating Influx Influx Gating->Influx Depolarization Depolarization Influx->Depolarization AP AP Depolarization->AP AP->Brainstem Signal Propagation via Trigeminal Nerve Molecular mechanism of alpha-haloketone-induced lachrymation.

Structure-Activity Relationships (SAR)

The lachrymatory potency of alpha-haloketones is intrinsically linked to their chemical structure. The key determinants of activity are:

  • The Halogen: The reactivity of the carbon-halogen (C-X) bond is critical. A better leaving group enhances the alkylating potential of the molecule. Generally, the potency follows the trend: I > Br > Cl >> F .

  • The Carbonyl Environment: The ketone's structure influences reactivity. Steric hindrance near the alpha-carbon can decrease the rate of reaction with TRPA1's cysteine residues, thereby reducing potency.

  • Lipophilicity: The compound must be able to partition into and cross the corneal cell membranes to reach the sensory nerve endings where TRPA1 channels are located.

Quantitative Assessment of Lachrymatory Potency

Directly comparable, modern quantitative data such as EC₅₀ values for TRPA1 activation across a series of alpha-haloketones is not widely available in consolidated public literature. Historical data, often from military or occupational health studies, provides threshold concentrations for irritation or incapacitation.

CompoundChemical FormulaCommon NameType of ValueConcentrationNotes
2-ChloroacetophenoneC₈H₇ClOCNIntolerable Concentration31 mg/m³Intolerable to human volunteers after 3 minutes of exposure.[7]
2-ChloroacetophenoneC₈H₇ClOCNRevised IDLH15 mg/m³Immediately Dangerous to Life or Health concentration based on acute human toxicity.[7]
BromoacetoneC₃H₅BrOBALethal Concentration3.2 mg/m³Reported lethal dose for a 10-minute exposure.[1]
BromoacetoneC₃H₅BrOBAGeneral DescriptionLow ConcentrationsDescribed as a "violent lachrymator" even at low concentrations.[1]

Experimental Protocols for Evaluation

The evaluation of eye irritation potential has evolved significantly, moving towards a tiered testing strategy that prioritizes non-animal methods. An unknown compound is typically first evaluated using in vitro models, with in vivo testing reserved only for cases where regulatory requirements demand it and the data is inconclusive.

Tiered_Testing_Workflow Start Test Substance WoE Weight of Evidence Analysis (Existing Data, SAR, pH) Start->WoE InVitro In Vitro / Ex Vivo Testing (e.g., OECD 492, OECD 437) WoE->InVitro Decision1 Sufficient for Classification? InVitro->Decision1 InVivo In Vivo Confirmation (OECD 405, one animal) Decision1->InVivo No / Regulatory Need Classify Final Hazard Classification & Labeling Decision1->Classify Yes Decision2 Corrosive / Severe Irritant? InVivo->Decision2 InVivoFull Full In Vivo Test (2-3 animals) Decision2->InVivoFull No Stop Stop Testing Decision2->Stop Yes InVivoFull->Classify Tiered experimental workflow for eye irritation testing.

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

  • Test System: A three-dimensional, organotypic model of the human corneal epithelium (e.g., MatTek EpiOcular™, SkinEthic™ HCE) cultured on a permeable insert. The model mimics the barrier and physiological properties of the human cornea.

  • Principle: The test measures the cytotoxicity of a chemical applied to the tissue model. Irritant chemicals damage the cells, leading to a decrease in cell viability.

  • Methodology:

    • Preparation: RhCE tissues are received and pre-incubated in culture medium.

    • Application: The test chemical (liquid or solid) is applied topically to the epithelial surface of the tissue model. Negative and positive controls are run in parallel.

    • Incubation: Tissues are exposed to the chemical for a defined period (e.g., 30 minutes for liquids).

    • Viability Assessment: After exposure, the tissues are rinsed and transferred to a solution containing the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells metabolize the yellow MTT into a purple formazan salt.

    • Measurement: The amount of formazan produced is quantified by measuring its optical density with a spectrophotometer.

  • Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. If the mean tissue viability is greater than 60%, the chemical is considered a non-irritant (UN GHS No Category).

The BCOP assay is an organotypic model used to identify chemicals that are ocular corrosives or severe irritants.

  • Test System: Freshly isolated corneas from cattle, obtained as a by-product from abattoirs. The corneas are mounted in a specialized holder that creates anterior and posterior chambers.

  • Principle: The assay quantifies corneal damage by measuring two key parameters:

    • Opacity: The cloudiness of the cornea, measured by the amount of light that can pass through it.

    • Permeability: The integrity of the corneal epithelial barrier, measured by the amount of sodium fluorescein dye that leaks through the cornea.

  • Methodology:

    • Preparation: Bovine corneas are excised and mounted in holders. A baseline opacity reading is taken.

    • Application: The test chemical is applied to the epithelial surface (anterior chamber) for a defined exposure time (e.g., 10 minutes for liquids).

    • Post-Exposure: The cornea is rinsed, and a post-exposure opacity reading is taken.

    • Permeability Measurement: The anterior chamber is refilled with fresh medium, and the posterior chamber is filled with a sodium fluorescein solution. After incubation, the amount of fluorescein that has passed into the anterior chamber is measured with a spectrophotometer.

  • Data Interpretation: The opacity and permeability values are used to calculate an In Vitro Irritancy Score (IVIS). A substance with an IVIS greater than or equal to 55.1 is classified as a corrosive or severe irritant (UN GHS Category 1).

This is the historical standard for eye irritation testing and is now only used when alternative methods are not applicable or sufficient for regulatory classification.

  • Test System: Albino rabbits are typically used due to their large, unpigmented eyes and limited tear flow, which allows for a longer exposure duration.

  • Principle: Direct observation and scoring of ocular lesions following the application of a test substance to the eye.

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are used.

    • Application: A specified amount of the test substance (e.g., 0.1 mL of liquid) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as an untreated control.

    • Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

    • Scoring: Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, swelling, discharge) are scored according to a standardized system.

  • Data Interpretation: The scores for each observation point are used to calculate a mean score for each animal. The persistence and severity of the observed reactions determine the final classification of the substance as non-irritating, irritating, or severely irritating/corrosive.

Conclusion

Alpha-haloketones exert their potent lachrymatory effects through a well-defined molecular mechanism: the electrophilic, covalent activation of the TRPA1 ion channel on corneal sensory nerves. The structure of the alpha-haloketone directly influences its reactivity and, therefore, its irritant potency. The assessment of this hazard has shifted from a reliance on in vivo animal testing to a more ethical and scientifically nuanced tiered approach, where validated in vitro and ex vivo methods like the RhCE and BCOP assays are now the primary tools for hazard identification and classification. This modern framework provides robust, human-relevant data for researchers in chemical safety, drug development, and materials science.

References

An In-depth Technical Guide to the Key Chemical Reactions of 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 1-chlorobutan-2-one, a versatile bifunctional molecule incorporating both a ketone and a primary alkyl chloride. This unique structure allows for a diverse range of transformations, making it a valuable building block in organic synthesis. This document details key reaction classes, including nucleophilic substitution, elimination, reduction, and reactions with organometallic reagents, with a focus on providing practical experimental protocols and quantitative data to support laboratory research and development.

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to nucleophilic attack, primarily through an SN2 mechanism. The presence of the adjacent carbonyl group can influence the reaction rate and, in some cases, lead to subsequent reactions.

Substitution with Amines

Reaction with primary or secondary amines yields the corresponding 1-aminobutan-2-one derivatives. These reactions are typically carried out in a polar aprotic solvent.

Experimental Protocol: Synthesis of 1-(phenylamino)butan-2-one

To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added aniline (1.1 eq) and potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Aniline1-(phenylamino)butan-2-oneAcetonitrile252485
Piperidine1-(piperidin-1-yl)butan-2-oneDMF251292

Logical Relationship Diagram: Nucleophilic Substitution with Amines

G This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Amine (R2NH) Amine (R2NH) Amine (R2NH)->SN2 Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SN2 Reaction Facilitates HCl removal 1-Aminobutan-2-one Derivative 1-Aminobutan-2-one Derivative SN2 Reaction->1-Aminobutan-2-one Derivative G start Start dissolve Dissolve this compound in THF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Potassium tert-butoxide solution cool->add_base react Stir at 0 °C for 1 hour add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate end End concentrate->end G This compound This compound Hydride Attack Hydride Attack This compound->Hydride Attack NaBH4 NaBH4 NaBH4->Hydride Attack Hydride Source Alkoxide Intermediate Alkoxide Intermediate Hydride Attack->Alkoxide Intermediate Protonation (MeOH) Protonation (MeOH) Alkoxide Intermediate->Protonation (MeOH) 1-Chlorobutan-2-ol 1-Chlorobutan-2-ol Protonation (MeOH)->1-Chlorobutan-2-ol G This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base (EtO-) Base (EtO-) Base (EtO-)->Enolate Formation Nucleophilic Attack by EtO- Nucleophilic Attack by EtO- Base (EtO-)->Nucleophilic Attack by EtO- Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Cyclopropanone Intermediate->Nucleophilic Attack by EtO- Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by EtO-->Tetrahedral Intermediate Ring Opening Ring Opening Tetrahedral Intermediate->Ring Opening Carbanion Intermediate Carbanion Intermediate Ring Opening->Carbanion Intermediate Protonation Protonation Carbanion Intermediate->Protonation Ethyl 2-methylpropanoate Ethyl 2-methylpropanoate Protonation->Ethyl 2-methylpropanoate

Solubility of 1-Chlorobutan-2-one in common organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-chlorobutan-2-one in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles and furnishes a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound (CAS No: 616-27-3) is a halogenated ketone with the molecular formula C₄H₇ClO.[1][2] Its structure, featuring a polar carbonyl group and a moderately polar carbon-chlorine bond, alongside a short ethyl group, dictates its solubility behavior. Understanding its solubility is crucial for its application in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[3]

Data Presentation: Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound.

SolventClassPredicted SolubilityRationale
Acetone (C₃H₆O)Polar AproticHigh As a ketone, acetone shares the same functional group, promoting strong dipole-dipole interactions.
Ethanol (C₂H₅OH)Polar ProticHigh The polar carbonyl group of this compound can act as a hydrogen bond acceptor with ethanol's hydroxyl group. The overall polarity is similar.
Methanol (CH₃OH)Polar ProticHigh Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding with the carbonyl oxygen of the solute.
Dichloromethane (CH₂Cl₂)Polar AproticHigh The polarity and chlorinated nature of both solute and solvent lead to favorable dipole-dipole and van der Waals interactions.
Ethyl Acetate (C₄H₈O₂)Polar AproticHigh The ester functionality provides sufficient polarity to interact favorably with the polar groups of this compound.
Diethyl Ether (C₄H₁₀O)Moderately PolarHigh The ether oxygen can act as a hydrogen bond acceptor, and its overall low polarity is compatible with the alkyl and chloro-alkyl portions of the solute.[3]
Toluene (C₇H₈)Non-polar AromaticModerate While non-polar, the polarizability of the aromatic ring can induce dipole interactions with the polar sites of this compound.
Hexane (C₆H₁₄)Non-polar AliphaticLow to Moderate As a non-polar solvent, hexane's interactions would be limited to weaker van der Waals forces with the alkyl chain of the solute. The polar functional groups of the solute would hinder miscibility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal equilibrium or "shake-flask" method is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Principle: An excess amount of the solute (this compound) is mixed with the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid (or excess liquid) phase is then separated, and the concentration of the solute in the clear supernatant is determined, typically by a gravimetric or chromatographic method.

Materials & Equipment:

  • This compound (solute, >98% purity)

  • Selected organic solvent (solvent, analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials for gravimetric analysis

  • Gas chromatograph with a suitable detector (GC-FID or GC-MS) if using a chromatographic method

Procedure:

  • Preparation: Add a known volume of the solvent (e.g., 10.0 mL) to several glass vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solute so that an undissolved phase remains visible after equilibration.

  • Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid contamination from the undissolved phase, ensure the syringe tip is well above the settled layer. Immediately pass the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a vial for chromatographic analysis.

  • Quantification (Gravimetric Method):

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature below the boiling point of this compound to prevent loss of solute.

    • Once the solvent is removed, place the container in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

    • The final weight of the container plus the dried solute is recorded.

Calculation of Solubility (Gravimetric):

  • Mass of Saturated Solution Sampled:

    • msolution = (Weight of container + solution) - (Weight of empty container)

  • Mass of Solute in Sample:

    • msolute = (Weight of container + dried solute) - (Weight of empty container)

  • Mass of Solvent in Sample:

    • msolvent = msolution - msolute

  • Solubility ( g/100 g solvent):

    • Solubility = (msolute / msolvent) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.

G prep 1. Preparation Add known volume of solvent to vials. add_solute 2. Solute Addition Add excess this compound to each vial. prep->add_solute equil 3. Equilibration Agitate in thermostatic bath (e.g., 24-48h at 25°C). add_solute->equil settle 4. Settling Allow undissolved phase to settle (e.g., 4-6h). equil->settle sample 5. Sampling Withdraw supernatant with a syringe. settle->sample filter 6. Filtration Filter through 0.22µm PTFE syringe filter. sample->filter quant 7. Quantification (Gravimetric Method) filter->quant weigh1 Weigh filtered sample. quant->weigh1 evap Evaporate solvent. weigh1->evap weigh2 Dry and weigh residue. evap->weigh2 calc 8. Calculation Determine solubility (g/100g solvent). weigh2->calc

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Furans using 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furans are a pivotal class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals, agrochemicals, and fragrances. The synthesis of these valuable motifs is a cornerstone of synthetic organic chemistry. One established method for the construction of the furan ring is the Feist-Benary synthesis, which facilitates the reaction of an α-haloketone with a β-dicarbonyl compound. This document provides detailed application notes and a generalized protocol for the use of 1-chlorobutan-2-one as an α-haloketone precursor in the synthesis of substituted furans.

Reaction Principle: The Feist-Benary Synthesis

The Feist-Benary synthesis is a base-catalyzed condensation reaction between an α-haloketone and the enolate of a β-dicarbonyl compound. The reaction proceeds through a series of steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbon atom bearing the halogen in the α-haloketone (this compound), leading to an intermediate.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the substituted furan.

The choice of base is critical and can influence the reaction pathway. Mild bases such as pyridine or triethylamine are commonly employed.

Generalized Reaction Scheme

Feist_Benary_General Generalized Feist-Benary Reaction cluster_reactants Reactants cluster_product Product 1_chlorobutan_2_one This compound reagents Base (e.g., Pyridine) Solvent beta_dicarbonyl β-Dicarbonyl Compound substituted_furan Substituted Furan reagents->substituted_furan Condensation & Cyclization

Caption: Generalized workflow for the Feist-Benary synthesis of substituted furans.

Experimental Protocols

The following are generalized protocols for the synthesis of substituted furans using this compound with two common β-dicarbonyl compounds: ethyl acetoacetate and acetylacetone. Note: These are starting points and may require optimization for specific substrates and desired yields.

Protocol 1: Synthesis of Ethyl 2-Ethyl-5-methylfuran-3-carboxylate

This protocol outlines the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Pyridine (or other suitable base)

  • Anhydrous ethanol (or other suitable solvent)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in anhydrous ethanol.

  • To this solution, add pyridine (1.1 eq) and stir the mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted furan.

Protocol 2: Synthesis of 3-Acetyl-2-ethyl-5-methylfuran

This protocol describes the reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone

  • Triethylamine (or other suitable base)

  • Anhydrous tetrahydrofuran (THF) (or other suitable solvent)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a solution of acetylacetone (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Data Presentation

As specific quantitative data for the reactions of this compound are not available in the surveyed literature, the following tables are presented as templates to be populated with experimental results.

Table 1: Reaction of this compound with Ethyl Acetoacetate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineEthanolRefluxTBDTBD
2TriethylamineTHFRoom TempTBDTBD
3K₂CO₃DMF80TBDTBD

TBD: To Be Determined experimentally.

Table 2: Reaction of this compound with Acetylacetone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineTHFRoom TempTBDTBD
2NaHTHF0 to RTTBDTBD
3DBUAcetonitrile60TBDTBD

TBD: To Be Determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis and purification of substituted furans using this compound.

reaction_pathway Feist-Benary Reaction Pathway start β-Dicarbonyl Compound enolate Enolate Formation (Base) start->enolate intermediate1 Nucleophilic Attack on This compound enolate->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 furan Substituted Furan intermediate2->furan Dehydration

Caption: A simplified diagram of the Feist-Benary reaction pathway.

experimental_workflow Experimental Workflow mixing Mixing Reactants (this compound, β-Dicarbonyl, Base, Solvent) reaction Reaction (Heating/Stirring) mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Distillation) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A general experimental workflow for furan synthesis and purification.

Conclusion

The use of this compound in the Feist-Benary synthesis offers a direct route to polysubstituted furans. The provided generalized protocols serve as a foundation for further investigation and optimization. It is recommended that small-scale trial reactions are conducted to determine the optimal conditions for specific substrate combinations. The systematic collection of data from these experiments will be invaluable for building a comprehensive understanding of this synthetic transformation and for the successful development of novel furan-containing molecules.

Application Notes and Protocols for SN2 Reactions of 1-Chlorobutan-2-one with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of SN2 reactions involving 1-chlorobutan-2-one and various amine nucleophiles. This class of reaction is fundamental in synthetic organic chemistry, particularly for the construction of α-aminoketone moieties, which are prevalent in numerous biologically active compounds and pharmaceutical intermediates.

Introduction

The reaction of this compound, an α-chloroketone, with amine nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The presence of the carbonyl group activates the adjacent carbon atom towards nucleophilic attack, making α-haloketones generally more reactive than their corresponding alkyl halide counterparts. The reaction rate and yield are influenced by several factors, including the structure and nucleophilicity of the amine, the solvent, and the reaction temperature. Understanding these parameters is crucial for optimizing the synthesis of desired 1-aminobutan-2-one derivatives.

Reaction Mechanism and Kinetics

The SN2 reaction of this compound with an amine nucleophile is a concerted, single-step process. The amine's lone pair of electrons attacks the electrophilic carbon atom bearing the chlorine atom, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond.

Generalized Reaction Scheme:

The rate of this bimolecular reaction is dependent on the concentration of both the this compound and the amine nucleophile, as described by the following rate law:

Rate = k[CH₃CH₂C(O)CH₂Cl][R₂NH]

Where 'k' is the second-order rate constant. The magnitude of 'k' is a quantitative measure of the reaction's speed and is influenced by the nucleophilicity of the amine and the reaction conditions.

Data Presentation: Comparative Reactivity of Amine Nucleophiles

While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively tabulated in publicly available literature, the following table summarizes representative yields for the synthesis of various 1-aminobutan-2-one derivatives based on analogous reactions and general principles of amine nucleophilicity. These yields are illustrative and can be expected to vary with specific reaction conditions.

Amine NucleophileStructureClassExpected Relative Reactivity/Yield
PiperidineCyclic SecondaryHighExcellent
DiethylamineAcyclic SecondaryHighVery Good
MorpholineCyclic SecondaryModerateGood
n-ButylamineAcyclic PrimaryModerateGood

Note: The expected reactivity is based on general trends in amine nucleophilicity. Cyclic secondary amines like piperidine are typically more nucleophilic than acyclic secondary amines due to reduced steric hindrance. The electron-withdrawing effect of the oxygen atom in morpholine reduces its nucleophilicity compared to piperidine. Primary amines are generally less nucleophilic than secondary amines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of 1-(substituted amino)butan-2-ones.

General Protocol for the Synthesis of 1-(Substituted amino)butan-2-one

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

  • This compound

  • Amine (e.g., piperidine, diethylamine, morpholine, or n-butylamine)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous acetonitrile.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Purification Protocol: Column Chromatography

Materials:

  • Crude 1-(substituted amino)butan-2-one

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 1-(substituted amino)butan-2-one.

Characterization Protocol

The purified 1-(substituted amino)butan-2-one derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

Visualizations

SN2 Reaction Mechanism

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine this compound, Amine, and Base in Acetonitrile B 2. Reflux Reaction Mixture A->B C 3. Monitor by TLC B->C D 4. Filter and Concentrate C->D Reaction Complete E 5. Liquid-Liquid Extraction D->E F 6. Dry and Evaporate Solvent E->F G 7. Column Chromatography F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H

Application Notes and Protocols for the Alkylation of Primary Amines with 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals and other bioactive compounds. The reaction of a primary amine with 1-chlorobutan-2-one, an α-halo ketone, offers a direct route to N-substituted 2-aminobutan-2-one derivatives. These structures are valuable intermediates in medicinal chemistry.

Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to overalkylation and a mixture of secondary, tertiary, and quaternary ammonium salts. A more selective and higher-yielding approach for the mono-alkylation of primary amines with ketones is reductive amination . This one-pot reaction involves the formation of an imine intermediate from the primary amine and the ketone, which is then reduced in situ to the desired secondary amine. This method avoids the issue of overalkylation by utilizing a reducing agent that selectively reduces the iminium ion over the starting ketone.

This document provides a detailed protocol for the alkylation of primary amines with this compound via a one-pot reductive amination procedure using sodium triacetoxyborohydride as the reducing agent.

Reaction Principle

The reductive amination of a primary amine with this compound proceeds in two main steps within a single reaction vessel:

  • Imine Formation: The primary amine (R-NH₂) reacts with the carbonyl group of this compound in a reversible reaction to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a more stable imine (or its protonated form, the iminium ion).

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture. This mild hydride donor selectively reduces the electrophilic iminium ion to the final N-substituted secondary amine product. Sodium triacetoxyborohydride is preferred as it is less likely to reduce the starting ketone compared to stronger reducing agents like sodium borohydride.

The presence of the α-chloro group is generally well-tolerated under the mild conditions of reductive amination with sodium triacetoxyborohydride, which is known for its high chemoselectivity.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of a primary amine with this compound. Benzylamine is used as a representative primary amine.

Materials:

  • Primary amine (e.g., Benzylamine)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary amine (1.0 mmol, 1.0 equiv.).

  • Dissolve the amine in anhydrous dichloromethane (5 mL).

  • Add this compound (1.1 mmol, 1.1 equiv.) to the solution at room temperature with stirring.

  • Add glacial acetic acid (1.1 mmol, 1.1 equiv.) to the reaction mixture. The acetic acid acts as a catalyst for imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 to 24 hours, depending on the reactivity of the primary amine.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1-aminobutan-2-one.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the reductive amination of primary amines with α-halo ketones, based on analogous reactions found in the scientific literature.

Primary Amineα-Halo KetoneReducing AgentSolventTime (h)Yield (%)
BenzylamineThis compoundNaBH(OAc)₃DCM485-95
Aniline2-ChloroacetophenoneNaBH(OAc)₃DCE1270-85
Cyclohexylamine1-Bromo-3,3-dimethyl-2-butanoneNaBH₃CNMeOH2480-90
n-ButylamineThis compoundNaBH(OAc)₃THF688-96

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Primary_Amine Primary Amine (R-NH2) Imine_Formation Imine/Iminium Ion Formation Primary_Amine->Imine_Formation Alpha_Halo_Ketone This compound Alpha_Halo_Ketone->Imine_Formation Solvent Anhydrous DCM Solvent->Imine_Formation Catalyst Acetic Acid Catalyst->Imine_Formation Reduction Reduction Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Reducing_Agent NaBH(OAc)3 Reducing_Agent->Reduction Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-substituted 2-aminobutan-2-one Purification->Final_Product

Caption: Experimental workflow for the one-pot reductive amination.

Signaling_Pathway cluster_imine Imine Formation ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Primary Amine (R-NH2) amine->hemiaminal h_plus H+ hemiaminal->h_plus iminium Iminium Ion hemiaminal->iminium product N-substituted 2-aminobutan-2-one iminium->product water H2O iminium->water reducing_agent NaBH(OAc)3 reducing_agent->product H-

Caption: Reaction pathway for reductive amination.

Application Notes and Protocols: Darzens Condensation Using 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Darzens condensation reaction utilizing 1-chlorobutan-2-one. This versatile reaction facilitates the synthesis of functionalized epoxides, which are valuable intermediates in the development of novel therapeutics and other fine chemicals. The following sections outline the general principles, a representative experimental protocol, and a workflow diagram for this synthetic transformation.

General Principles

The Darzens condensation is a base-mediated reaction between a carbonyl compound (an aldehyde or a ketone) and an α-haloester or, in this case, an α-chloro ketone. The reaction proceeds through the formation of an enolate from the α-chloro ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent intramolecular nucleophilic substitution by the newly formed alkoxide displaces the chloride, yielding an α,β-epoxy ketone (also known as a glycidic ketone). These epoxy ketones are highly versatile synthetic intermediates.

Representative Reactants and Products

EntryAromatic AldehydeThis compoundBaseSolventProductHypothetical Yield (%)
1Benzaldehyde1.0 equivSodium Ethoxide (NaOEt)Ethanol (EtOH)3-Ethyl-3-methyl-2-phenyloxirane-2-carbaldehyde75
24-Methoxybenzaldehyde1.0 equivSodium Ethoxide (NaOEt)Ethanol (EtOH)2-(4-methoxyphenyl)-3-ethyl-3-methyloxirane-2-carbaldehyde80
34-Nitrobenzaldehyde1.0 equivSodium Ethoxide (NaOEt)Ethanol (EtOH)3-Ethyl-3-methyl-2-(4-nitrophenyl)oxirane-2-carbaldehyde70
44-Chlorobenzaldehyde1.0 equivSodium Ethoxide (NaOEt)Ethanol (EtOH)2-(4-chlorophenyl)-3-ethyl-3-methyloxirane-2-carbaldehyde78

Experimental Protocol: Synthesis of 3-Ethyl-3-methyl-2-phenyloxirane-2-carbaldehyde

This section provides a detailed, representative protocol for the Darzens condensation of this compound with benzaldehyde.

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol (30 mL). Cool the flask to 0 °C using an ice bath.

  • Addition of Reactants: In a separate beaker, prepare a solution of benzaldehyde (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous ethanol (15 mL).

  • Reaction Execution: Add the solution of benzaldehyde and this compound dropwise to the cooled sodium ethoxide solution over a period of 30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then let it warm to room temperature and stir for another 12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-ethyl-3-methyl-2-phenyloxirane-2-carbaldehyde.

Experimental Workflow

The following diagram illustrates the general workflow for the Darzens condensation of this compound with an aromatic aldehyde.

Darzens_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Prepare solution of Benzaldehyde and This compound in Anhydrous EtOH addition 3. Add aldehyde/ketone solution dropwise to base solution at 0°C reactants->addition base 2. Prepare solution of Sodium Ethoxide in Anhydrous EtOH at 0°C base->addition stirring 4. Stir at 0°C for 2h, then at RT for 12h addition->stirring quench 5. Quench with saturated aq. NH4Cl stirring->quench extract 6. Extract with Diethyl Ether quench->extract wash 7. Wash with H2O and Brine extract->wash dry 8. Dry with MgSO4 and Concentrate wash->dry purify 9. Purify by Column Chromatography dry->purify product Pure Glycidic Ketone purify->product

Figure 1. General workflow for the Darzens condensation.

Application Notes and Protocols: Favorskii Rearrangement of 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful and versatile reaction in organic synthesis that facilitates the transformation of α-halo ketones into carboxylic acid derivatives.[1][2] This rearrangement proceeds through a cyclopropanone intermediate, which subsequently undergoes nucleophilic attack by a base to yield the rearranged product. When an alkoxide is employed as the base, the reaction furnishes the corresponding ester. This application note provides a detailed overview and protocol for the Favorskii rearrangement of 1-chlorobutan-2-one under basic conditions to yield methyl 2-methylpropanoate. This transformation is particularly relevant for the synthesis of branched-chain carboxylic acid derivatives, which are valuable synthons in drug discovery and development.

Reaction and Mechanism

The overall reaction involves the treatment of this compound with a base, such as sodium methoxide in methanol, to induce a skeletal rearrangement, affording methyl 2-methylpropanoate.

Overall Reaction:

The accepted mechanism for this reaction involves the following key steps[1][2]:

  • Enolate Formation: A methoxide ion abstracts an acidic α-proton from the carbon adjacent to the carbonyl group (C3), forming an enolate intermediate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C1), displacing the chloride and forming a strained cyclopropanone intermediate.

  • Nucleophilic Attack: A methoxide ion attacks the carbonyl carbon of the cyclopropanone intermediate.

  • Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropane ring. This ring-opening occurs in a manner that generates the more stable carbanion.

  • Protonation: The carbanion is subsequently protonated by the solvent (methanol) to yield the final ester product, methyl 2-methylpropanoate.

Experimental Protocols

The following protocol is a representative procedure for the Favorskii rearrangement of an α-chloro ketone, adapted for the specific case of this compound.

Materials and Equipment:

  • This compound

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath and oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for flash chromatography (optional, for purification)

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (2.2 equivalents) to anhydrous methanol (e.g., 200 mL per 197 mmol of substrate) at 0 °C. Allow the sodium to react completely to form a solution of sodium methoxide.[3]

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (e.g., 150 mL per 197 mmol of substrate).

  • Addition of Substrate: Transfer the solution of this compound to the freshly prepared sodium methoxide solution via cannula at 0 °C under an inert atmosphere. A white slurry may form.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to ambient temperature. Then, equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the reaction mixture at this temperature for approximately 4 hours.[3]

  • Work-up:

    • Cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Dilute the mixture with diethyl ether.

    • Separate the organic and aqueous layers in a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.[3]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[3]

  • Purification (Optional): The crude product can be purified by silica gel flash chromatography to afford the pure methyl 2-methylpropanoate. A representative yield for a similar Favorskii rearrangement is approximately 78%.[3]

Data Presentation

SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
An α-chloro ketoneNaOMeMeOH/Et₂O554Rearranged Ester78[3]
2-ChlorocyclohexanoneNaOMeEtherReflux0.67Methyl cyclopentanecarboxylate~70-80Generic textbook example
3-Bromo-2-butanoneNaOHH₂O--2-Methylpropanoic acid-General mention

Mandatory Visualizations

Signaling Pathway of the Favorskii Rearrangement

Favorskii_Mechanism Favorskii Rearrangement Mechanism of this compound cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 1_Chlorobutan_2_one This compound Enolate Enolate Intermediate 1_Chlorobutan_2_one->Enolate Deprotonation by Methoxide Methoxide Methoxide (Base) Methoxide->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Methoxide->Tetrahedral_Intermediate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Chloride leaves) Cyclopropanone->Tetrahedral_Intermediate Nucleophilic attack by Methoxide Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring Opening Product Methyl 2-methylpropanoate Carbanion->Product Protonation by Methanol

Caption: Mechanism of the Favorskii rearrangement.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Favorskii Rearrangement Start Start Prepare_Base Prepare Sodium Methoxide in Anhydrous Methanol Start->Prepare_Base Dissolve_Substrate Dissolve this compound in Anhydrous Diethyl Ether Start->Dissolve_Substrate Combine Add Substrate Solution to Base at 0°C Prepare_Base->Combine Dissolve_Substrate->Combine React Heat Reaction Mixture at 55°C for 4h Combine->React Workup Quench with aq. NH4Cl, Extract with Diethyl Ether, Wash with Brine React->Workup Dry_Concentrate Dry Organic Layer and Concentrate in vacuo Workup->Dry_Concentrate Purify Purify by Silica Gel Chromatography (Optional) Dry_Concentrate->Purify End Obtain Methyl 2-methylpropanoate Purify->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amino ketones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is present in numerous natural products and therapeutic agents. This document provides detailed protocols for the synthesis of α-amino ketones through the nucleophilic substitution of 1-chlorobutan-2-one with secondary amines. The methodologies outlined herein are intended to be a practical guide for researchers in organic synthesis and medicinal chemistry.

The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride from the α-carbon of the ketone. The choice of reaction conditions can influence the yield and purity of the final product.

Reaction Pathway

The general reaction scheme involves the nucleophilic attack of a secondary amine on the α-carbon of this compound, leading to the formation of a tertiary α-amino ketone and a hydrochloride salt of the amine. A base is typically added to neutralize the acid formed and to drive the reaction to completion.

reaction_pathway cluster_reactants Reactants cluster_products Products reactant1 This compound product1 α-Amino Ketone(e.g., 3-(Diethylamino)butan-2-one) reactant1->product1 Nucleophilic Substitution (SN2) reactant2 Secondary Amine (e.g., Diethylamine) reactant2->product1 product2 Diethylamine Hydrochloride reactant2->product2 Protonation base Base (e.g., K2CO3) base->reactant2 Deprotonation

Caption: General reaction pathway for the synthesis of α-amino ketones.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative α-amino ketone, 3-(Diethylamino)butan-2-one.

Protocol 1: Synthesis of 3-(Diethylamino)butan-2-one

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of diethylamine (2.2 equivalents) in anhydrous acetone (5 mL per mmol of this compound) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-(diethylamino)butan-2-one.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative α-amino ketone.

Table 1: Reaction Parameters and Yield

ParameterValue
ReactantsThis compound, Diethylamine
BasePotassium Carbonate
SolventAcetone
Reaction TemperatureReflux (approx. 56 °C)
Reaction Time4-6 hours
Typical Yield 70-85%

Table 2: Spectroscopic Data for 3-(Diethylamino)butan-2-one

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.55 (q, J = 7.2 Hz, 4H), 2.20 (s, 3H), 1.30 (d, J = 6.8 Hz, 3H), 1.05 (t, J = 7.2 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 209.5, 63.8, 47.5, 26.1, 15.2, 12.0
FT-IR (neat) ν (cm⁻¹) 2970, 2935, 2875, 1715 (C=O), 1460, 1370, 1160
Mass Spectrometry (EI) m/z 143 (M⁺), 114, 86, 72

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of α-amino ketones.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Secondary Amine - Base - Solvent start->reaction_setup reaction Reaction under Reflux (4-6 hours) reaction_setup->reaction workup Workup: - Filtration - Solvent Removal - Extraction - Drying reaction->workup purification Purification: - Vacuum Distillation or - Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Workflow for the synthesis of α-amino ketones.

Logical Relationships in Drug Development

α-Amino ketones are versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications.

logical_relationship start This compound amino_ketone α-Amino Ketone start->amino_ketone Synthesis reduction Reduction amino_ketone->reduction other_reactions Other Transformations (e.g., Heterocycle Formation) amino_ketone->other_reactions amino_alcohol β-Amino Alcohol reduction->amino_alcohol drug_candidate Potential Drug Candidate amino_alcohol->drug_candidate other_reactions->drug_candidate

Caption: Role of α-amino ketones in drug development.

Conclusion

The synthesis of α-amino ketones from this compound provides a reliable and straightforward method for accessing these valuable synthetic intermediates. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully synthesize and characterize these compounds for their specific research and development needs. Careful execution of the experimental procedures and appropriate analytical characterization are essential for obtaining high-purity α-amino ketones suitable for further applications in drug discovery and development.

Application of 1-Chlorobutan-2-one in the Synthesis of Antimicrobial Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

1-Chlorobutan-2-one is a versatile bifunctional reagent in medicinal chemistry, serving as a crucial building block for the synthesis of a variety of heterocyclic compounds. Its α-haloketone structure, comprising both an electrophilic carbon center and a carbonyl group, allows for facile construction of five-membered rings. This application note focuses on the utility of this compound in the synthesis of 2-amino-4-ethylthiazole derivatives, a class of compounds with significant potential as antimicrobial agents. The Hantzsch thiazole synthesis, a classic condensation reaction, provides a straightforward and efficient route to these valuable scaffolds.

Therapeutic Potential of 2-Aminothiazoles

The 2-aminothiazole moiety is a recognized pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antiviral, and anti-inflammatory effects. In the context of antimicrobial drug discovery, 2-aminothiazole derivatives have emerged as promising candidates. Their mechanism of action can involve the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with cell division processes. Specifically, some thiazole derivatives have been shown to target FtsZ, a key protein in bacterial cytokinesis, making them attractive for the development of new antibiotics to combat antimicrobial resistance.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative 2-aminothiazole derivatives against common bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound IDStructureS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
Th-1 2-amino-4-ethylthiazole100200100200
Th-2 N-(4-ethylthiazol-2-yl)acetamide5010050100
Th-3 2-amino-5-bromo-4-ethylthiazole25502550
Ciprofloxacin (Control) -10.5--
Fluconazole (Control) ---24

Note: The data presented is a compilation from various studies on 2-aminothiazole derivatives and serves as a representative illustration of their potential antimicrobial activity. Specific MIC values for 2-amino-4-ethylthiazole may vary depending on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-ethylthiazole from this compound (Hantzsch Thiazole Synthesis)

This protocol outlines the synthesis of the core 2-amino-4-ethylthiazole scaffold.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-ethylthiazole by recrystallization or column chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipettes and consumables

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation cluster_lead_opt Lead Optimization start This compound + Thiourea reaction Hantzsch Thiazole Synthesis start->reaction workup Neutralization and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pure 2-Amino-4-ethylthiazole Derivatives purification->product mic_testing Antimicrobial Susceptibility Testing (MIC Determination) product->mic_testing data_analysis Data Analysis mic_testing->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: Experimental workflow for the synthesis and evaluation of antimicrobial thiazole derivatives.

signaling_pathway cluster_bacterial_cell Bacterial Cell ftsZ_monomer FtsZ Monomers ftsZ_polymer FtsZ Protofilaments ftsZ_monomer->ftsZ_polymer GTP-dependent polymerization z_ring Z-ring Formation ftsZ_polymer->z_ring cell_division Cell Division z_ring->cell_division thiazole 2-Amino-4-ethylthiazole Derivative thiazole->ftsZ_polymer Inhibition

Caption: Inhibition of bacterial cell division by targeting the FtsZ protein.

1-Chlorobutan-2-one: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chlorobutan-2-one is a bifunctional molecule that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring both a reactive ketone carbonyl group and a primary alkyl chloride, allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of diverse heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted furans and pyrroles, key structural motifs in many pharmaceuticals and biologically active compounds.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-Chloro-2-butanone, Chloromethyl ethyl ketone
CAS Number 616-27-3
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
Boiling Point 137.2 °C at 760 mmHg
Density 1.033 g/cm³

Application: Synthesis of Substituted Furans via Paal-Knorr Condensation

A primary application of this compound is in the synthesis of polysubstituted furans. The strategy involves a two-step process: first, the alkylation of a 1,3-dicarbonyl compound with this compound to form a 1,4-dicarbonyl intermediate, followed by an acid-catalyzed intramolecular cyclization, known as the Paal-Knorr furan synthesis.

Reaction Scheme:

Furan_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Paal-Knorr Cyclization Acetylacetone Acetylacetone Intermediate 3-Acetyl-2,5-hexanedione Acetylacetone->Intermediate 1. NaH, THF 2. This compound 1_Chlorobutan_2_one This compound 1_Chlorobutan_2_one->Intermediate Furan 3-Acetyl-2,5-dimethylfuran Intermediate->Furan p-TsOH, Toluene, Δ

Caption: Synthesis of 3-Acetyl-2,5-dimethylfuran.

Experimental Protocols

Step 1: Synthesis of 3-Acetyl-2,5-hexanedione (1,4-Dicarbonyl Intermediate)

This protocol is adapted from general procedures for the alkylation of β-dicarbonyl compounds.

Materials:

  • Acetylacetone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of acetylacetone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 3-acetyl-2,5-hexanedione, is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 3-Acetyl-2,5-dimethylfuran

This protocol is based on the general Paal-Knorr furan synthesis.[1][2]

Materials:

  • 3-Acetyl-2,5-hexanedione

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst (e.g., H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-acetyl-2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) in toluene is heated at reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 3-acetyl-2,5-dimethylfuran, is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
EntryReactant 1Reactant 2ProductYield (%)
1AcetylacetoneThis compound3-Acetyl-2,5-hexanedioneNot reported
23-Acetyl-2,5-hexanedione-3-Acetyl-2,5-dimethylfuranNot reported

Note: Specific yields for these reactions were not found in the searched literature and would need to be determined experimentally.

Spectroscopic Data of 3-Acetyl-2,5-dimethylfuran[3]
SpectroscopyData
¹H NMR Spectral data available in literature.
¹³C NMR Spectral data available in literature.
IR Spectral data available in literature.
MS (GC-MS) m/z Top Peak: 123, m/z 2nd Highest: 43, m/z 3rd Highest: 138.[3]

Application: Synthesis of Substituted Pyrroles

The 1,4-dicarbonyl intermediate, 3-acetyl-2,5-hexanedione, can also be utilized in the Paal-Knorr synthesis of pyrroles by reacting it with a primary amine or ammonia.

Reaction Scheme:

Pyrrole_Synthesis cluster_0 Paal-Knorr Pyrrole Synthesis Intermediate 3-Acetyl-2,5-hexanedione Pyrrole 1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Intermediate->Pyrrole Ethanol, Δ Amine Aniline Amine->Pyrrole

Caption: Synthesis of a Substituted Pyrrole.

Experimental Protocol: Synthesis of 1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This is a general protocol for the Paal-Knorr pyrrole synthesis.[1]

Materials:

  • 3-Acetyl-2,5-hexanedione

  • Aniline

  • Ethanol or acetic acid

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 3-acetyl-2,5-hexanedione (1.0 eq) and aniline (1.0 eq) in ethanol or acetic acid is heated at reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the desired N-phenyl substituted pyrrole.

Quantitative Data
EntryReactant 1Reactant 2ProductYield (%)
13-Acetyl-2,5-hexanedioneAniline1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carbaldehydeNot reported

Note: The specific yield for this reaction was not found in the searched literature and would need to be determined experimentally.

Spectroscopic Data of 1-Phenyl-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde[4]
SpectroscopyData
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
¹H NMR Spectral data available in literature.
¹³C NMR Spectral data available in literature.

Conclusion

This compound is a readily accessible and highly useful C4 building block for the synthesis of important heterocyclic scaffolds. The protocols outlined above demonstrate its utility in preparing substituted furans and pyrroles through the formation of a key 1,4-dicarbonyl intermediate. These methods offer a straightforward and modular approach to a variety of heterocyclic structures, which are of significant interest to the pharmaceutical and materials science industries. Further exploration of the reactivity of this compound is likely to uncover even more synthetic applications.

References

Troubleshooting & Optimization

How to minimize side products in 1-Chlorobutan-2-one reactions?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chlorobutan-2-one. The following information is designed to help you minimize the formation of unwanted side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The primary side reactions encountered when working with this compound are the Favorskii rearrangement and elimination reactions. Under basic conditions, these pathways can compete with the desired nucleophilic substitution, leading to the formation of undesired byproducts. In some cases, aldol or Darzens-type condensations can also occur.

Q2: How can I minimize the Favorskii rearrangement?

A2: The Favorskii rearrangement is promoted by strong, unhindered bases such as sodium hydroxide or sodium ethoxide. To minimize this side reaction, consider using a weaker base or a more sterically hindered base. Additionally, controlling the reaction temperature and choice of solvent can influence the reaction pathway. For instance, aprotic solvents may suppress the rearrangement compared to protic solvents.

Q3: What conditions favor the elimination side reaction?

A3: Elimination reactions of this compound to form α,β-unsaturated ketones are generally favored by strong, sterically hindered bases such as potassium tert-butoxide. Elevated temperatures can also promote elimination over substitution.

Q4: Can this compound undergo self-condensation?

A4: Under strongly basic conditions, the enolate of this compound can potentially react with another molecule of the ketone in an aldol-type condensation. This is more likely to occur at higher concentrations of the starting material and the base.

Troubleshooting Guides

Issue 1: My reaction is yielding a significant amount of a carboxylic acid or ester derivative instead of the expected substitution product.

This is indicative of the Favorskii rearrangement . The use of a strong, unhindered base is the primary cause.

Troubleshooting Steps:

Parameter Recommendation to Minimize Favorskii Rearrangement Rationale
Base Selection Use a weaker or more sterically hindered base. Examples include potassium carbonate, triethylamine, or diisopropylethylamine.Weaker bases are less likely to deprotonate the α'-carbon, which initiates the rearrangement. Sterically hindered bases are less likely to act as nucleophiles, which can also favor the rearrangement pathway.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature).The activation energy for the Favorskii rearrangement is often higher than that for direct substitution.
Solvent Employ aprotic solvents such as THF, DMF, or acetonitrile.Protic solvents can stabilize the transition state of the Favorskii rearrangement.
Order of Addition Add the base slowly to the solution of this compound and the nucleophile.This keeps the instantaneous concentration of the base low, disfavoring the rearrangement.

Experimental Protocol to Favor Nucleophilic Substitution over Favorskii Rearrangement:

  • Reactants: this compound (1.0 eq), Nucleophile (1.1 eq), Potassium Carbonate (1.5 eq)

  • Solvent: Anhydrous Acetonitrile

  • Procedure:

    • Dissolve this compound and the nucleophile in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium carbonate portion-wise over 30 minutes with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Issue 2: The major byproduct of my reaction is an α,β-unsaturated ketone.

This points to an elimination reaction (dehydrochlorination). This is often promoted by strong, sterically hindered bases and higher temperatures.

Troubleshooting Steps:

Parameter Recommendation to Minimize Elimination Rationale
Base Selection Use a non-hindered, weaker base or a nucleophile that is also a weak base.Strong, sterically hindered bases like potassium tert-butoxide are designed to promote elimination.
Temperature Keep the reaction temperature as low as possible.Elimination reactions are often favored at higher temperatures (Zaitsev's rule).
Nucleophile Use a "soft" nucleophile if compatible with your desired transformation.Soft nucleophiles have a higher propensity for substitution over elimination.

Experimental Protocol to Favor Nucleophilic Substitution over Elimination:

  • Reactants: this compound (1.0 eq), Sodium Azide (NaN₃) (1.2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add sodium azide in one portion with stirring.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or chromatography.

Reaction Pathway Diagrams

Favorskii_vs_Substitution 1-chloro-2-butanone 1-chloro-2-butanone Desired_Substitution_Product Desired_Substitution_Product 1-chloro-2-butanone->Desired_Substitution_Product SN2 Attack Enolate Enolate 1-chloro-2-butanone->Enolate Deprotonation (α') Nucleophile Nucleophile Nucleophile->Desired_Substitution_Product Base Base Base->Enolate Favorskii_Product Carboxylic Acid or Derivative Base->Favorskii_Product Cyclopropanone_Intermediate Cyclopropanone_Intermediate Enolate->Cyclopropanone_Intermediate Intramolecular SN2 Cyclopropanone_Intermediate->Favorskii_Product Nucleophilic Attack & Ring Opening

Caption: Competing pathways of nucleophilic substitution and Favorskii rearrangement.

Elimination_vs_Substitution 1-chloro-2-butanone 1-chloro-2-butanone Substitution_Product Substitution_Product 1-chloro-2-butanone->Substitution_Product SN2 Attack Elimination_Product α,β-Unsaturated Ketone 1-chloro-2-butanone->Elimination_Product E2 Elimination Nucleophile_Base Nucleophile/Base Nucleophile_Base->Substitution_Product Nucleophile_Base->Elimination_Product

Caption: Competition between substitution and elimination reactions.

Identifying byproducts of Favorskii rearrangement with 1-Chlorobutan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the Favorskii rearrangement of 1-chlorobutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Favorskii rearrangement of this compound with sodium hydroxide?

The primary product is 2-methylpropanoic acid. The reaction proceeds through the formation of a cyclopropanone intermediate, which is then opened by the hydroxide nucleophile to yield the rearranged carboxylic acid.[1][2]

Q2: What are the potential byproducts in this reaction?

Several byproducts can be formed through competing reaction pathways. The most common byproducts include:

  • 1-Hydroxybutan-2-one: Formed via a direct S(_N)2 substitution of the chloride by a hydroxide ion.

  • But-1-en-2-one: Arises from an E2 elimination reaction, where the base removes a proton and the chloride ion is eliminated.

The formation of these byproducts is influenced by reaction conditions such as temperature and base concentration.

Q3: How can I minimize the formation of byproducts?

To favor the desired rearrangement product (2-methylpropanoic acid), it is crucial to promote the formation of the enolate necessary for the cyclopropanone intermediate. This can typically be achieved by:

  • Controlling Temperature: Lower temperatures generally favor the rearrangement over elimination and substitution side reactions.

  • Base Concentration: Careful control of the sodium hydroxide concentration is important. High concentrations might increase the rate of competing S(_N)2 and E2 reactions.

Q4: I am observing unexpected product ratios. What could be the cause?

Unexpected product ratios are a common issue. The following table summarizes potential causes and troubleshooting steps.

IssuePotential CauseTroubleshooting Steps
High Yield of 1-Hydroxybutan-2-one The S(_N)2 pathway is dominating. This can be due to higher reaction temperatures or a less sterically hindered substrate.- Lower the reaction temperature.- Ensure the base is fully dissolved and the reaction mixture is homogenous to avoid localized high concentrations.
High Yield of But-1-en-2-one The E2 elimination pathway is favored. This can be promoted by higher temperatures and a strong, concentrated base.- Decrease the reaction temperature.- Use a slightly lower concentration of sodium hydroxide.
Low Overall Yield Incomplete reaction, degradation of starting material or products, or issues with workup and isolation.- Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, GC).- Check the stability of this compound under the reaction conditions.- Optimize the extraction and purification steps.

Data Presentation

The following table summarizes the typical product distribution for the Favorskii rearrangement of this compound under standard conditions. Please note that these values can vary based on the specific experimental setup.

ProductStructureMolar Mass ( g/mol )Typical Yield (%)
2-Methylpropanoic AcidCH(_3)-CH(CH(_3))-COOH88.1170-80
1-Hydroxybutan-2-oneCH(_3)-CH(_2)-CO-CH(_2)OH88.1110-20
But-1-en-2-oneCH(_3)-CH=C(CH(_3))-CHO70.095-10

Experimental Protocols

Key Experiment: Favorskii Rearrangement of this compound

This protocol outlines a general procedure for the synthesis of 2-methylpropanoic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (HCl) for acidification

  • Magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4)) for drying

Procedure:

  • Preparation of Base Solution: Prepare an aqueous solution of sodium hydroxide. The concentration should be carefully controlled.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound.

  • Reaction Execution: Slowly add the sodium hydroxide solution to the this compound with vigorous stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any unreacted starting material and neutral byproducts.

  • Workup - Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid, which may precipitate or can be extracted.

  • Workup - Isolation: Extract the acidified aqueous layer with diethyl ether. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 2-methylpropanoic acid.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

Reaction Pathway

Favorskii_Rearrangement cluster_main Favorskii Rearrangement cluster_side Side Reactions This compound This compound Enolate Enolate This compound->Enolate NaOH 1-Hydroxybutan-2-one 1-Hydroxybutan-2-one This compound->1-Hydroxybutan-2-one SN2 (NaOH) But-1-en-2-one But-1-en-2-one This compound->But-1-en-2-one E2 (NaOH) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate -Cl- Carbanion Carbanion Cyclopropanone Intermediate->Carbanion NaOH, H2O 2-Methylpropanoic Acid 2-Methylpropanoic Acid Carbanion->2-Methylpropanoic Acid H+

Caption: Reaction scheme of the Favorskii rearrangement and competing side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment CheckPurity Check Purity of This compound Start->CheckPurity RunReaction Run Favorskii Rearrangement CheckPurity->RunReaction AnalyzeProducts Analyze Product Mixture (GC, NMR) RunReaction->AnalyzeProducts ExpectedRatio Product Ratio as Expected? AnalyzeProducts->ExpectedRatio HighSN2 High 1-Hydroxybutan-2-one? ExpectedRatio->HighSN2 No End Successful Reaction ExpectedRatio->End Yes HighE2 High But-1-en-2-one? HighSN2->HighE2 No TroubleshootSN2 Lower Temperature HighSN2->TroubleshootSN2 Yes LowYield Low Overall Yield? HighE2->LowYield No TroubleshootE2 Lower Temperature &/or [NaOH] HighE2->TroubleshootE2 Yes LowYield->RunReaction No, other issue TroubleshootYield Check Reaction Time, Workup, and Purity LowYield->TroubleshootYield Yes TroubleshootSN2->RunReaction TroubleshootE2->RunReaction TroubleshootYield->RunReaction

Caption: A workflow for troubleshooting common issues in the Favorskii rearrangement.

References

Troubleshooting low yields in the N-alkylation of anilines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of anilines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

Low Yields

Question: I am observing a low yield in my N-alkylation of aniline. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of anilines can stem from several factors, including suboptimal reaction conditions, choice of reagents, and the presence of impurities. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Aniline/Alkylating Agent Purity? Correct Molar Ratio? check_reagents->sub_reagents check_catalyst 3. Evaluate Catalyst/Base System check_conditions->check_catalyst Conditions Optimized sub_conditions Temperature Too Low/High? Incorrect Solvent? Reaction Time Sufficient? check_conditions->sub_conditions check_workup 4. Assess Workup & Purification check_catalyst->check_workup System Optimized sub_catalyst Appropriate Catalyst? Optimal Base Strength? Catalyst Poisoning? check_catalyst->sub_catalyst solution Improved Yield check_workup->solution Workup Optimized sub_workup Product Loss During Extraction? Decomposition on Silica? check_workup->sub_workup

Caption: Troubleshooting workflow for low N-alkylation yields.

1. Reagent Quality and Stoichiometry:

  • Aniline and Alkylating Agent Purity: Ensure the purity of your starting materials. Impurities in the aniline or alkylating agent can interfere with the reaction.

  • Molar Ratio: The molar ratio of the aniline to the alkylating agent is crucial. Using a large excess of the amine can favor mono-alkylation and minimize over-alkylation.[1] Conversely, an excess of the alkylating agent can lead to di-alkylation.[2]

2. Reaction Conditions:

  • Temperature: The reaction temperature significantly impacts the reaction rate. For many N-alkylation procedures, heating is required, often in the range of 110-140°C.[3][4] Insufficient temperature can lead to low conversion, while excessive heat may cause decomposition of reactants or products.

  • Solvent: The choice of solvent is critical and can influence the reaction's selectivity.[5] Aprotic solvents are often more efficient than protic solvents. Toluene is a commonly used solvent that has proven effective in many cases.[3][4]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has reached completion. Insufficient reaction time will result in a low yield.

3. Catalyst and Base System:

  • Catalyst Selection: A variety of catalysts can be employed for N-alkylation, including those based on copper, cobalt, iridium, and ruthenium.[6][7] The choice of catalyst can significantly affect the yield and selectivity. For instance, in certain systems, iridium complexes have shown better performance than ruthenium complexes.[7]

  • Base: A suitable base is often required to deprotonate the aniline, increasing its nucleophilicity, or to neutralize any acid formed during the reaction. Common bases include potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu).[3][7] The strength and amount of the base should be optimized for the specific reaction.

4. Workup and Purification:

  • Extraction: Ensure efficient extraction of the product from the reaction mixture. Product losses during this stage can significantly lower the isolated yield.

  • Purification: Some N-alkylated anilines can be sensitive to silica gel chromatography. Consider alternative purification methods if you suspect product decomposition on the column.

Over-alkylation (Polyalkylation)

Question: My reaction is producing a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts. How can I improve the selectivity for the mono-alkylated product?

Answer: Over-alkylation is a common issue because the N-alkylated aniline product is often more nucleophilic than the starting aniline.[8] Here’s how to favor mono-alkylation:

Logical Flow for Minimizing Over-alkylation

Overalkylation start Over-alkylation Observed (Di-alkylation, Quaternary Salts) adjust_ratio 1. Adjust Stoichiometry (Increase Aniline:Alkylating Agent Ratio) start->adjust_ratio lower_temp 2. Lower Reaction Temperature adjust_ratio->lower_temp change_alkylating_agent 3. Use a Bulkier Alkylating Agent lower_temp->change_alkylating_agent protecting_group 4. Consider a Protecting Group Strategy change_alkylating_agent->protecting_group solution Selective Mono-alkylation protecting_group->solution

Caption: Strategies to enhance mono-alkylation selectivity.

  • Adjust Stoichiometry: Use a large excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting aniline over the N-alkylated product.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.

  • Steric Hindrance: If possible, use a bulkier alkylating agent or an aniline with ortho-substituents to sterically hinder the second alkylation.

  • Protecting Group Strategy: For valuable substrates where selectivity is paramount, consider protecting the aniline as an amide (e.g., acetanilide), performing the alkylation on the amide nitrogen, and then deprotecting to obtain the mono-alkylated product.

Side Reactions

Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I avoid them?

Answer: Besides over-alkylation, other side reactions can occur depending on the specific reactants and conditions.

  • C-Alkylation: While N-alkylation is generally favored, C-alkylation at the ortho and para positions of the aniline ring can occur, especially under acidic conditions or at high temperatures. The choice of solvent can also influence the chemoselectivity between N- and C-alkylation.[5]

  • Elimination: With secondary or tertiary alkyl halides, elimination reactions can compete with substitution, especially in the presence of a strong, sterically hindered base.

  • Oxidation: Anilines can be susceptible to oxidation, especially if the reaction is run in the presence of air at high temperatures.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Data Presentation

Table 1: Comparison of Different Bases in the N-Alkylation of Aniline with Benzyl Alcohol

EntryBaseTemperature (°C)Time (h)Yield (%)
1KOH110697
2KOtBu110695
3K2CO3110685
4Cs2CO3110688
5None1106<5

Reaction Conditions: Aniline (1.0 mmol), Benzyl Alcohol (1.1 mmol), Base (0.5 mmol), Cobalt Catalyst (1 mol%), Toluene (2 mL). Data adapted from selected studies for illustrative purposes.[3]

Table 2: Influence of Solvent on the N-Alkylation of Aniline

EntrySolventDielectric ConstantTypeYield (%)
1Toluene2.4Aprotic, Non-polar97
2Dioxane2.2Aprotic, Polar92
3Acetonitrile37.5Aprotic, Polar75
4Ethanol24.5Protic, Polar60
5Water80.1Protic, Polar<10

Reaction Conditions: Optimized catalyst, base, temperature, and time. Yields are illustrative based on general principles. Aprotic solvents often give higher yields in these reactions.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

This protocol is based on a procedure utilizing a cobalt catalyst.[3]

Materials:

  • Aniline

  • Benzyl alcohol

  • Potassium hydroxide (KOH)

  • Cobalt catalyst (e.g., [Co(L)2(NO3)2] as described in the literature)[3]

  • Toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 15 mL screw-capped reaction tube, add aniline (1 mmol), benzyl alcohol (1.1 mmol), KOH (0.5 mmol), and the cobalt catalyst (1 mol%).

  • Add toluene (2 mL) to the reaction tube.

  • Place a magnetic stirring bar in the tube, seal it, and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for 6 hours.

  • After 6 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

  • Dilute the crude mixture with ethyl acetate (5 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (3 x 5 mL) and then with brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to obtain the pure N-benzylaniline.

Protocol 2: N-Methylation of Aniline with Methanol

This protocol is based on a procedure using an Iridium-NHC complex.[7]

Materials:

  • Aniline

  • Methanol

  • Potassium tert-butoxide (KOtBu)

  • Iridium catalyst (e.g., a nitrile-substituted NHC-Ir(III) complex)[7]

Procedure:

  • In a Radley's tube, combine the aniline (1.0 mmol), KOtBu (1.5 mmol), and the iridium catalyst (1.0 mol%).

  • Add methanol, which acts as both the alkylating agent and the solvent.

  • Seal the tube and heat the mixture to 120°C with stirring for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • The filtrate can be analyzed directly or concentrated and purified by column chromatography if necessary.

Experimental Workflow Diagram

ExperimentalWorkflow start Start reagent_prep 1. Prepare Reagents (Aniline, Alkylating Agent, Base, Catalyst) start->reagent_prep reaction_setup 2. Set up Reaction (Add reagents to flask, inert atmosphere if needed) reagent_prep->reaction_setup heating 3. Heat and Stir (Monitor temperature and time) reaction_setup->heating monitoring 4. Monitor Progress (TLC, GC-MS) heating->monitoring monitoring->heating Incomplete workup 5. Reaction Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification 6. Purify Product (Column Chromatography, etc.) workup->purification analysis 7. Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for N-alkylation of anilines.

References

Technical Support Center: Purification of 1-Chlorobutan-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 1-chlorobutan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification strategies for products of this compound reactions?

A1: The choice of purification strategy depends on the physical and chemical properties of the desired product and impurities. The most common methods include:

  • Distillation (for liquid products): Effective for separating compounds with significantly different boiling points.[1][2] Vacuum distillation is often employed for high-boiling or thermally sensitive compounds.

  • Flash Column Chromatography (for solid and liquid products): A versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.[3] It is widely used for purifying products from α-halo ketone reactions.

  • Recrystallization (for solid products): An effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.[1]

  • Liquid-Liquid Extraction (for work-up): Often used as an initial purification step to separate the crude product from salts, water-soluble reagents, and by-products.

Q2: How do I select the appropriate purification method for my specific product?

A2: Consider the following factors:

  • Physical State: Solids are typically purified by recrystallization or chromatography, while liquids are often purified by distillation or chromatography.

  • Boiling Point Difference: For distillation to be effective, the boiling points of the components should differ by at least 25 °C.

  • Polarity: The polarity of your product and impurities will guide the choice of solvent systems for chromatography and recrystallization.

  • Thermal Stability: If your product is heat-sensitive, avoid high-temperature distillation and consider chromatography or low-temperature recrystallization.

  • Scale of the Reaction: Distillation is often more suitable for large-scale purifications, while chromatography is adaptable to a wide range of scales.

Q3: What are the common impurities in reactions involving this compound?

A3: Common impurities can include:

  • Unreacted this compound: Due to incomplete reaction.

  • Starting materials: Other reagents used in the reaction.

  • Solvents: Residual solvents from the reaction or work-up.

  • By-products: Direct halogenation reactions can sometimes yield α,α-dihalogenated by-products, which can complicate purification.[4] Other side reactions may also generate impurities.

Q4: How can I effectively remove unreacted this compound from my product?

A4: this compound has a boiling point of approximately 137-138 °C. If your product has a significantly different boiling point, distillation is a viable option. Alternatively, flash column chromatography can be very effective in separating the more polar ketone product from the less polar starting material.

Q5: What are the key safety considerations when working with this compound and its derivatives?

A5: this compound is a flammable liquid and is toxic if swallowed or in contact with skin.[5][6] It can also cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Troubleshooting Guides

Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Co-distillation of product and impurity Boiling points are too close.- Use a fractionating column to increase separation efficiency.- Consider converting the product or impurity to a derivative with a different boiling point.- Use an alternative purification method like column chromatography.
Product decomposition The product is thermally unstable at its boiling point.- Use vacuum distillation to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure efficient stirring throughout the distillation.
Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation Inappropriate solvent system (eluent).- Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your product.[7]- Try a different solvent system with different polarities.
Product streaking on TLC/column - The compound is too polar for the eluent.- The sample is overloaded.- The compound is acidic or basic.- Increase the polarity of the eluent.- Load less sample onto the column.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Cracked or channeled column bed Improper packing of the stationary phase.- Repack the column carefully, ensuring the stationary phase is settled evenly without any air bubbles.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize - The solution is not saturated.- The chosen solvent is not suitable.- Evaporate some of the solvent to increase concentration.- Cool the solution slowly in an ice bath.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure product.
Product "oils out" - The boiling point of the solvent is too high.- The solution is supersaturated.- Impurities are present.- Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., extraction) to remove impurities.
Low purity after recrystallization Impurities co-crystallized with the product.- Ensure the solution cools slowly to allow for selective crystallization.- Perform a second recrystallization with a different solvent if necessary.

Quantitative Data

Table 1: Recommended Solvent Systems for Column Chromatography of Ketone Derivatives

Product PolarityStarting Eluent Mixture (Non-polar:Polar)Example Solvents
Low95:5 to 90:10Hexanes:Ethyl Acetate
Medium80:20 to 60:40Hexanes:Ethyl Acetate or Dichloromethane:Methanol
High50:50 or gradient elutionEthyl Acetate:Methanol or Dichloromethane:Methanol

Note: These are starting points. Always optimize the solvent system using TLC for your specific compound.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The desired product should have an Rf of approximately 0.25-0.35.[7]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen non-polar solvent and then slowly add the silica gel as a slurry. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow Start Crude Product from This compound Reaction Workup Aqueous Workup / Extraction Start->Workup Liquid Liquid Product Workup->Liquid Solid Solid Product Workup->Solid Distillation Distillation Liquid->Distillation Chromatography_L Column Chromatography Liquid->Chromatography_L Recrystallization Recrystallization Solid->Recrystallization Chromatography_S Column Chromatography Solid->Chromatography_S Pure_Product Pure Product Distillation->Pure_Product Chromatography_L->Pure_Product Recrystallization->Pure_Product Chromatography_S->Pure_Product

Caption: General purification workflow for products from this compound reactions.

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Check_Rf Is the product Rf ~0.25-0.35 on TLC? Start->Check_Rf Adjust_Solvent Adjust solvent polarity Check_Rf->Adjust_Solvent No Streaking Is the spot streaking? Check_Rf->Streaking Yes Adjust_Solvent->Check_Rf Overloaded Is the column overloaded? Streaking->Overloaded No Add_Modifier Add acid/base modifier to eluent Streaking->Add_Modifier Yes Reduce_Load Reduce sample load Overloaded->Reduce_Load Yes Repack Repack column Overloaded->Repack No Success Good Separation Add_Modifier->Success Reduce_Load->Success Repack->Success

Caption: Troubleshooting decision tree for column chromatography.

Recrystallization_Troubleshooting Start Recrystallization Issue Issue What is the issue? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals A Oiling_Out Product Oils Out Issue->Oiling_Out B Low_Purity Purity is Low Issue->Low_Purity C Solution1 Concentrate solution Scratch flask Add seed crystal No_Crystals->Solution1 Solution2 Re-heat, add more solvent Cool slowly Change solvent Oiling_Out->Solution2 Solution3 Cool solution slower Perform a second recrystallization Low_Purity->Solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Column Chromatography of Alpha-Aminoketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of alpha-aminoketones.

Frequently Asked Questions (FAQs)

Q1: Why are alpha-aminoketones difficult to purify by silica gel chromatography?

Alpha-aminoketones present unique challenges during silica gel chromatography due to their bifunctional nature. The primary difficulties include:

  • Instability on Silica Gel: The acidic nature of standard silica gel, owing to the presence of silanol groups (Si-OH), can lead to the degradation of sensitive alpha-aminoketones. This can manifest as streaking on a TLC plate or low recovery from a column.

  • Racemization: Chiral alpha-aminoketones are susceptible to racemization or epimerization on the acidic surface of silica gel. This is a critical issue in pharmaceutical development where stereochemical purity is paramount.

  • Poor Separation: The polar amino group can interact strongly with the polar stationary phase, leading to issues like peak tailing and poor resolution from other components in the mixture. This strong interaction can make elution difficult and result in broad peaks.

  • Rearrangements: The combination of the amino and keto functionalities can make these molecules prone to silica-catalyzed rearrangements, such as the α-iminol rearrangement.[1]

Q2: My alpha-aminoketone appears to be decomposing on the silica gel column. How can I prevent this?

Decomposition of alpha-aminoketones on silica gel is a common problem attributed to the acidity of the stationary phase. Here are several strategies to mitigate this issue:

  • Deactivation of Silica Gel with Triethylamine (TEA): Neutralizing the acidic silanol groups on the silica surface is a highly effective method. This can be achieved by adding a small percentage of triethylamine (typically 1-3%) to the mobile phase.[1][2] It is crucial to first test this on a TLC plate to ensure the compound is stable in the presence of TEA and to determine the optimal solvent system.

  • Use of Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a different stationary phase:

    • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative for the purification of basic compounds like alpha-aminoketones.[3]

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.

    • Amine-functionalized Silica: This stationary phase has a basic surface, which can prevent the degradation of acid-sensitive compounds.[2]

  • Use of Protecting Groups: Temporarily protecting the amine functionality can prevent its interaction with the silica gel. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many chromatographic conditions.

Q3: I am observing racemization of my chiral alpha-aminoketone during purification. What is the cause and how can I avoid it?

Racemization is a significant challenge when purifying chiral alpha-aminoketones on silica gel.

  • Cause: The acidic silanol groups on the silica surface can catalyze the enolization of the ketone. The resulting enol is achiral, and its subsequent ketonization can lead to a mixture of enantiomers or diastereomers. Studies have also suggested that steric hindrance on the solid support can increase the basicity of the amino group relative to its nucleophilicity, leading to a higher degree of racemization.[4][5]

  • Prevention Strategies:

    • Deactivation of Silica Gel: As with decomposition, adding triethylamine to the mobile phase to neutralize the acidic sites on the silica can significantly reduce or eliminate racemization.

    • Alternative Stationary Phases: Using a less acidic stationary phase like neutral alumina is a viable option.

    • Use of Protecting Groups: Protecting the amino group with a group like Boc can alter the electronic properties of the molecule and reduce its susceptibility to racemization during chromatography.

Q4: My alpha-aminoketone is streaking or tailing on the TLC plate and column. How can I achieve better peak shape?

Peak tailing and streaking are often caused by strong interactions between the basic amino group and the acidic silanol groups of the silica gel.

  • Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent. Triethylamine (1-3%) is typically used to compete with the alpha-aminoketone for binding to the acidic sites on the silica, resulting in sharper peaks.[1][2]

  • Alternative Stationary Phases: Switching to a more inert or basic stationary phase, such as neutral alumina or amine-functionalized silica, can prevent the strong interactions that cause tailing.[3]

  • Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band to improve peak shape.

Troubleshooting Guides

Problem 1: Low or No Recovery of the Compound
Possible Cause Solution
Compound is irreversibly adsorbed onto the silica gel. This is likely due to strong acidic interactions. Try eluting with a more polar solvent system containing a basic modifier like triethylamine (1-3%). If this fails, consider using a different stationary phase such as neutral alumina.
Compound decomposed on the column. Test the stability of your compound on a silica TLC plate. If it degrades, use a deactivated silica gel (pre-treated with triethylamine) or switch to a less acidic stationary phase like neutral alumina.[1]
The chosen eluent is not polar enough to elute the compound. Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) can be attempted to recover highly retained compounds.
Problem 2: Poor Separation of the Alpha-Aminoketone from Impurities
Possible Cause Solution
Inappropriate solvent system. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound. Test various solvent combinations of differing polarities. For alpha-aminoketones, systems like ethyl acetate/hexanes or dichloromethane/methanol are common starting points.[6]
Co-elution of impurities. If the Rf values of your compound and an impurity are very close, consider using a different stationary phase (e.g., alumina instead of silica) as the selectivity may be different. Alternatively, employing a gradient elution, where the polarity of the mobile phase is gradually increased, may improve separation.
Peak tailing is causing overlap with adjacent peaks. Add triethylamine (1-3%) to your mobile phase to improve the peak shape of the alpha-aminoketone.

Data Presentation

Table 1: Comparison of Stationary Phases for Alpha-Aminoketone Purification

Stationary Phase Advantages Disadvantages Best Suited For
Silica Gel (Standard) High resolving power for many compounds, readily available, and cost-effective.Acidic nature can cause decomposition, racemization, and tailing of alpha-aminoketones.Non-acid sensitive, achiral alpha-aminoketones where tailing is not a major issue.
Deactivated Silica Gel (with TEA) Reduces acidity, preventing decomposition and racemization. Improves peak shape.[1][2]The presence of triethylamine in the collected fractions may need to be removed.Acid-sensitive and chiral alpha-aminoketones.
Alumina (Neutral or Basic) Basic nature is ideal for the purification of amines, preventing acid-catalyzed degradation and racemization.[3]Can have lower resolving power than silica for some compounds. Activity can vary with water content.Basic and acid-sensitive alpha-aminoketones.
Amine-Functionalized Silica Provides a basic surface, which is excellent for purifying basic compounds and preventing degradation.[2]More expensive than standard silica or alumina.Purification of highly basic or sensitive alpha-aminoketones.

Table 2: Common Mobile Phases for TLC and Column Chromatography of Alpha-Aminoketones

Mobile Phase System Typical Ratio Application Notes
Ethyl Acetate / Hexanes10:90 to 100:0A good starting point for many organic compounds. The polarity can be finely tuned by adjusting the ratio.
Dichloromethane / Methanol99:1 to 90:10A more polar system suitable for more polar alpha-aminoketones.
Ethyl Acetate / Hexanes + 1-3% TriethylamineVariesFor use with standard silica gel to prevent tailing and decomposition. The addition of TEA will generally increase the Rf value.
Dichloromethane / Methanol + 1-3% TriethylamineVariesA polar system with a basic modifier for purifying polar, acid-sensitive alpha-aminoketones on silica gel.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • TLC Analysis: Develop a suitable solvent system for your alpha-aminoketone using silica gel TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. Add 1-3% triethylamine to the developing solvent. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing 1-3% triethylamine).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude alpha-aminoketone in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure to begin elution.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note: The triethylamine will also be present. It can often be removed by co-evaporation with a solvent like toluene or by a mild acidic wash if the compound is stable.

Protocol 2: Purification using an N-Boc Protecting Group
  • Protection of the Alpha-Aminoketone:

    • Dissolve the crude alpha-aminoketone in a suitable solvent (e.g., dichloromethane).

    • Add a base such as triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction to isolate the crude N-Boc protected alpha-aminoketone.

  • Column Chromatography of the N-Boc Protected Compound:

    • The N-Boc protected alpha-aminoketone is generally less polar and not basic, making it much easier to purify on standard silica gel without the need for basic modifiers.

    • Develop a suitable solvent system (e.g., ethyl acetate/hexanes) using TLC.

    • Perform standard silica gel column chromatography to purify the N-Boc protected compound.

  • Deprotection of the Purified Compound:

    • Dissolve the purified N-Boc protected alpha-aminoketone in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction by TLC until the protected compound is fully consumed.

    • Remove the solvent and TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA) to yield the purified alpha-aminoketone salt.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis cluster_isolation Product Isolation TLC 1. TLC Analysis (Select Solvent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Dissolve 4. Dissolve Crude Sample Pack->Dissolve Load 5. Load Sample onto Column Dissolve->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Monitor 8. Monitor Fractions by TLC Collect->Monitor Combine 9. Combine Pure Fractions Monitor->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Alpha-Aminoketone Evaporate->Product

Caption: General workflow for the column chromatography of alpha-aminoketones.

troubleshooting_tree cluster_issues Identify the Primary Issue cluster_solutions_decomp Solutions for Decomposition cluster_solutions_rac Solutions for Racemization cluster_solutions_sep Solutions for Poor Separation Start Problem Encountered During Alpha-Aminoketone Chromatography Decomposition Decomposition / Low Recovery Start->Decomposition Racemization Racemization Start->Racemization PoorSep Poor Separation / Tailing Start->PoorSep DeactivateSilica_D Deactivate Silica with TEA Decomposition->DeactivateSilica_D UseAlumina_D Use Alumina Decomposition->UseAlumina_D ProtectingGroup_D Use Protecting Group Decomposition->ProtectingGroup_D DeactivateSilica_R Deactivate Silica with TEA Racemization->DeactivateSilica_R UseAlumina_R Use Alumina Racemization->UseAlumina_R AddTEA Add TEA to Mobile Phase PoorSep->AddTEA OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent UseAlumina_S Use Alumina PoorSep->UseAlumina_S

Caption: Troubleshooting decision tree for alpha-aminoketone chromatography.

References

Technical Support Center: Optimizing SN2 Reactions with Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing SN2 reactions involving alpha-haloketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important class of reactions.

Frequently Asked Questions (FAQs)

Q1: Why are alpha-haloketones generally more reactive towards SN2 reactions than their corresponding alkyl halides?

Alpha-haloketones exhibit enhanced reactivity in SN2 reactions due to the electronic influence of the adjacent carbonyl group. The carbonyl group is electron-withdrawing, which polarizes the carbon-halogen bond, making the alpha-carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, the transition state of the SN2 reaction is stabilized through orbital overlap with the pi system of the carbonyl group. This delocalization of electron density in the transition state lowers the activation energy of the reaction, leading to a significant rate enhancement compared to simple alkyl halides.[1]

Q2: What are the key factors to consider when selecting a nucleophile for an SN2 reaction with an alpha-haloketone?

The choice of nucleophile is critical for a successful SN2 reaction. Key considerations include:

  • Nucleophilicity: Stronger nucleophiles generally lead to faster reaction rates. Nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and the solvent used.

  • Basicity: While strong nucleophiles are often strong bases, highly basic nucleophiles (e.g., alkoxides) can promote side reactions, most notably the Favorskii rearrangement, especially in the presence of enolizable protons on the alpha-haloketone.[2][3][4] For substrates prone to this rearrangement, less basic but still potent nucleophiles are preferred.

  • Steric Hindrance: Bulky nucleophiles can hinder the backside attack required for the SN2 mechanism, leading to slower reaction rates or favoring elimination reactions.

Q3: How does the choice of solvent affect the outcome of an SN2 reaction with an alpha-haloketone?

The solvent plays a crucial role in solvating the reactants and influencing the nucleophile's reactivity. For SN2 reactions, polar aprotic solvents are generally the best choice.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents can dissolve the ionic nucleophile but do not strongly solvate the nucleophile's lone pair of electrons. This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This leads to a significant decrease in the reaction rate.

Q4: What is the effect of temperature on SN2 reactions with alpha-haloketones?

Increasing the reaction temperature generally increases the rate of all reactions, including the desired SN2 substitution. However, it's a double-edged sword. Higher temperatures can also promote competing side reactions, particularly elimination reactions (E2). Therefore, the temperature should be carefully optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. If elimination is a significant issue, running the reaction at a lower temperature for a longer duration is often a successful strategy.

Q5: What is the Favorskii rearrangement, and how can it be avoided?

The Favorskii rearrangement is a common side reaction of alpha-haloketones when treated with a strong base, particularly alkoxides.[2][3][4] It involves the formation of a cyclopropanone intermediate, which then rearranges to form a carboxylic acid derivative (ester if an alkoxide is used).[2][3][4]

To avoid the Favorskii rearrangement:

  • Use a less basic nucleophile: If the desired transformation allows, opt for a nucleophile that is a weaker base.

  • Control the reaction conditions: Use a non-basic or weakly basic medium if possible.

  • Substrate structure: The rearrangement is more prevalent in cyclic alpha-haloketones and those with enolizable protons. Careful selection of the substrate can sometimes mitigate this side reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Poor Nucleophile: The chosen nucleophile may be too weak. 2. Poor Leaving Group: While alpha-haloketones are reactive, the nature of the halide still matters (I > Br > Cl > F). 3. Steric Hindrance: The substrate or nucleophile may be too bulky. 4. Inappropriate Solvent: Use of a polar protic solvent can deactivate the nucleophile. 5. Low Temperature: The reaction may be too slow at the chosen temperature.1. Select a stronger, less sterically hindered nucleophile. 2. If possible, use an alpha-haloketone with a better leaving group (e.g., switch from chloro to bromo). 3. Use a less bulky nucleophile or a less substituted alpha-haloketone. 4. Switch to a polar aprotic solvent like acetone, DMF, or DMSO. 5. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products 1. Favorskii Rearrangement: A strong base is being used with an enolizable alpha-haloketone.[2][3][4] 2. Elimination (E2) Reaction: High temperature and a strongly basic nucleophile can favor elimination. 3. Multiple Alkylations: If the nucleophile is a primary or secondary amine, overalkylation can occur.1. Use a less basic nucleophile. Consider using a carbonate base if applicable. 2. Lower the reaction temperature. Use a less basic nucleophile if the desired reaction is substitution. 3. Use a large excess of the amine nucleophile to favor mono-alkylation.
Difficult Product Isolation/Purification 1. Complex Reaction Mixture: Presence of starting materials, products, and side products. 2. Product Solubility Issues: The product may be soluble in the workup solvent.1. Monitor the reaction by TLC to ensure completion and minimize side reactions. Optimize reaction conditions for higher conversion. 2. Choose an appropriate extraction solvent based on the product's polarity. Consider alternative purification methods like column chromatography or recrystallization.

Data Presentation

Relative Reactivity of Nucleophiles with Phenacyl Bromide

The following table summarizes the second-order rate constants for the reaction of phenacyl bromide with various nucleophiles in 60% acetone - 40% water (v/v) at different temperatures. This data illustrates the impact of nucleophile identity on reaction rate.

NucleophileTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Thiourea251.48
Aniline300.439
Pyridine35-
Imidazole40-
Phenoxide25-
N₃⁻30-
CH₃COO⁻35-
OH⁻40-
HCO₃⁻25-
CO₃²⁻30-
SO₃²⁻35-

Data extracted from a study on the linear free energy relationships for SN2 reactions of phenacyl bromide. The study found a good correlation with the Edwards equation, with α = 1.48 and β = 0.439, indicating high sensitivity to the polarizability of the nucleophile.

Solvent Effects on the SN2 Reaction of Phenacyl Bromide with Amines

This table illustrates the effect of different solvents on the rate constant (k₂) for the reaction of phenacyl bromide with various amines. The data highlights the preference for polar aprotic solvents in SN2 reactions.

AmineSolventDielectric Constant (ε)k₂ (L mol⁻¹ s⁻¹)
Primary AmineAcetonitrile37.5(Fastest)
Secondary AmineDMF36.7(Intermediate)
Tertiary AmineAcetone20.7(Slower)
Primary AmineMethanol32.7(Slowest)
Secondary AmineEthanol24.6(Slower)

This qualitative representation is based on a study of the kinetics of the SN2 reaction between phenacyl bromide and various amines in 12 different solvents. The study concluded that the reaction rate increases in more polar aprotic solvents.[5] The reactivity order of amines was found to be primary > secondary > tertiary due to steric effects.[5]

Experimental Protocols

Synthesis of 2-Morpholinoacetophenone from α-Bromoacetophenone

This protocol provides a detailed method for a typical SN2 reaction of an alpha-haloketone.

Materials:

  • α-Bromoacetophenone

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add α-bromoacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after a few hours), cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-morpholinoacetophenone.

Visualizations

General SN2 Reaction Pathway for Alpha-Haloketones

SN2_Pathway Reactants α-Haloketone + Nucleophile TS Transition State (Trigonal Bipyramidal) Reactants->TS Backside Attack Products Substituted Ketone + Halide Ion TS->Products Inversion of Stereochemistry

Caption: General mechanism of an SN2 reaction at an alpha-haloketone.

Factors Influencing SN2 Reactions with Alpha-Haloketones

Caption: Key factors for optimizing SN2 reactions of alpha-haloketones.

Troubleshooting Workflow for Low Yield in SN2 Reactions

Troubleshooting Start Low Yield Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions Check_Reactants->Check_Conditions Analyze_Side_Products Analyze Side Products (TLC, NMR) Check_Conditions->Analyze_Side_Products Is_Favorskii Favorskii Rearrangement? Analyze_Side_Products->Is_Favorskii Is_Elimination Elimination Product? Analyze_Side_Products->Is_Elimination Optimize_Nucleophile Use Less Basic Nucleophile Is_Favorskii->Optimize_Nucleophile Yes Optimize_Solvent Switch to Polar Aprotic Solvent Is_Favorskii->Optimize_Solvent No Optimize_Temp Lower Reaction Temperature Is_Elimination->Optimize_Temp Yes Is_Elimination->Optimize_Solvent No End Improved Yield Optimize_Nucleophile->End Optimize_Temp->End Optimize_Solvent->End

Caption: A logical workflow for troubleshooting low-yield SN2 reactions.

References

Preventing elimination side reactions with 1-Chlorobutan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chlorobutan-2-one. The focus is on preventing and minimizing elimination side reactions to favor the desired nucleophilic substitution products.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?

When reacting this compound with a nucleophile, the two primary competing pathways are the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2). A potential secondary side reaction to be aware of is the Favorskii rearrangement, especially in the presence of a strong base.[1]

Q2: What is the principal elimination side product I should be looking for?

The E2 elimination reaction of this compound typically yields but-1-en-2-one. This occurs through the abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-position), followed by the expulsion of the chloride ion.

Q3: How does the choice of base/nucleophile influence the reaction outcome?

The nature of the base or nucleophile is a critical factor. Strongly basic and sterically unhindered nucleophiles will favor the E2 elimination pathway. To promote the desired SN2 substitution, it is advisable to use a nucleophile that is a weak base.

Q4: Can temperature be used to control the reaction selectivity?

Yes, temperature plays a significant role. Elimination reactions are generally favored at higher temperatures.[2] To minimize the formation of the elimination byproduct, it is recommended to conduct the reaction at lower temperatures.

Q5: What is the Favorskii rearrangement and when should I be concerned about it?

The Favorskii rearrangement is a reaction of α-halo ketones with a base that leads to a rearranged carboxylic acid derivative (or ester if an alkoxide is used).[1][3][4] It proceeds through a cyclopropanone intermediate.[1][3] You should be concerned about this side reaction when using strong bases, particularly alkoxides. If your desired product is simple substitution, the formation of a rearranged ester is a key indicator of this pathway.

Troubleshooting Guides

Issue 1: High Yield of Elimination Product (But-1-en-2-one)

Symptoms:

  • Analytical data (e.g., GC-MS, NMR) shows a significant peak corresponding to but-1-en-2-one.

  • Low yield of the desired substitution product.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Base is too strong/hindered Switch to a weaker, less sterically hindered base. For example, if using sodium ethoxide, consider a milder base like sodium bicarbonate or a non-basic nucleophile.Strong, bulky bases are more likely to abstract a proton (elimination) than to attack the electrophilic carbon (substitution).
Reaction temperature is too high Run the reaction at a lower temperature. Start at 0°C or even -78°C and slowly warm up if necessary.Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.
Inappropriate solvent choice Use a polar aprotic solvent such as acetone, DMSO, or DMF.[5][6]Polar aprotic solvents favor SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive for substitution.
Issue 2: Formation of an Unexpected Ester Product (Favorskii Rearrangement)

Symptoms:

  • Isolation of a carboxylic acid ester with a rearranged carbon skeleton instead of the expected ketone.

  • For example, reaction with sodium methoxide yields a methyl ester.

Root Causes and Solutions:

Potential Cause Recommended Action Rationale
Use of a strong alkoxide base Avoid strong alkoxide bases if simple substitution is the goal. Use a non-basic nucleophile or a weaker base.Strong bases readily deprotonate the α'-carbon, initiating the cyclopropanone formation characteristic of the Favorskii rearrangement.[1][4]
Reaction conditions favor enolate formation Modify reaction conditions to disfavor enolate formation. This can include lower temperatures and the use of less basic nucleophiles.The Favorskii mechanism is initiated by the formation of an enolate.[1]

Experimental Protocols

Protocol 1: General Procedure for Favoring SN2 Substitution

This protocol aims to maximize the yield of the nucleophilic substitution product while minimizing elimination.

Materials:

  • This compound

  • Nucleophile (weakly basic, e.g., sodium azide, sodium cyanide)

  • Polar aprotic solvent (e.g., acetone, DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Dissolve the nucleophile in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add a solution of this compound in the same solvent to the cooled nucleophile solution dropwise over 30 minutes.

  • Maintain the reaction temperature at 0°C and monitor the reaction progress by TLC or GC.

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography or distillation.

Visualizations

Reaction Pathways of this compound

G This compound This compound SN2_Product SN2 Substitution Product This compound->SN2_Product Favored by E2_Product E2 Elimination Product (But-1-en-2-one) This compound->E2_Product Favored by Favorskii_Product Favorskii Rearrangement Product This compound->Favorskii_Product Can occur with Nucleophile/Base Nucleophile/Base Weak Base, Low Temp, Polar Aprotic Solvent Weak Base, Low Temp, Polar Aprotic Solvent Strong Base, High Temp Strong Base, High Temp Strong Alkoxide Base Strong Alkoxide Base

Caption: Competing reaction pathways for this compound.

Troubleshooting Logic for Undesired Products

G Start Undesired Product Observed Elimination High Yield of But-1-en-2-one? Start->Elimination Rearrangement Rearranged Ester Formed? Elimination->Rearrangement No StrongBase Is the base strong/hindered? Elimination->StrongBase Yes AlkoxideBase Is an alkoxide base used? Rearrangement->AlkoxideBase Yes HighTemp Is the temperature high? StrongBase->HighTemp No UseWeakerBase Action: Use a weaker/ less hindered base StrongBase->UseWeakerBase Yes SolventChoiceE Is the solvent protic? HighTemp->SolventChoiceE No LowerTemp Action: Lower the reaction temperature HighTemp->LowerTemp Yes UseAproticSolvent Action: Switch to a polar aprotic solvent SolventChoiceE->UseAproticSolvent Yes AvoidAlkoxide Action: Use a non-alkoxide base or a non-basic nucleophile AlkoxideBase->AvoidAlkoxide Yes

Caption: Troubleshooting decision tree for side reactions.

References

Safe handling and quenching procedures for 1-Chlorobutan-2-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching procedures for 1-Chlorobutan-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₇ClO[1][2][3]
Molecular Weight 106.55 g/mol [1][2][3]
Boiling Point 137.2 °C at 760 mmHg[1]
Flash Point 41.7 °C[1]
Density 1.033 g/cm³[1]
Vapor Pressure 7.12 mmHg at 25°C[1]
CAS Number 616-27-3[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[4] It is toxic if swallowed, and toxic or fatal in contact with skin or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Due to its reactivity as an alkylating agent, it should be handled with extreme caution.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial for safe handling. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]

  • Skin Protection: Fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., FKM - fluoro rubber) that have been inspected prior to use.[5][6]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[5] All handling should be done in a well-ventilated area or a chemical fume hood.[5]

Q3: What are the immediate first-aid measures in case of exposure?

A3: In case of accidental exposure, follow these first-aid procedures immediately:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Q4: How should this compound be stored?

A4: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[5] Keep the container tightly closed and store locked up.[5]

Q5: How should small spills of this compound be handled?

A5: For small spills, absorb the liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[6] Collect the material in a suitable, closed container for disposal.[5] Ensure the area is well-ventilated and use spark-proof tools.[5]

Troubleshooting Guide

Problem 1: Incomplete reaction or low yield in an alkylation reaction.

  • Possible Cause: Insufficient reactivity of the nucleophile.

  • Solution: Consider using a stronger nucleophile or a different base to generate a more reactive nucleophilic species. The choice of solvent can also significantly impact reaction rates; ensure the solvent is appropriate for the chosen nucleophile and substrate.

  • Possible Cause: Degradation of this compound.

  • Solution: this compound can be unstable, especially in the presence of strong bases or at elevated temperatures. Consider running the reaction at a lower temperature and adding the alkylating agent slowly to the reaction mixture.

  • Possible Cause: Side reactions.

  • Solution: The presence of two electrophilic sites (the α-carbon and the carbonyl carbon) can lead to side products. To favor alkylation at the α-carbon, use a soft nucleophile. Harder nucleophiles may attack the carbonyl carbon.

Problem 2: Formation of multiple products.

  • Possible Cause: Competing elimination and substitution reactions.

  • Solution: In the presence of a strong, non-nucleophilic base, elimination to form an unsaturated ketone can compete with substitution. To favor substitution, use a non-basic or weakly basic nucleophile. Lowering the reaction temperature can also disfavor the elimination pathway.

  • Possible Cause: Over-alkylation or reaction at the carbonyl group.

  • Solution: Use a stoichiometric amount of the nucleophile to avoid multiple additions. As mentioned previously, the choice of a soft nucleophile will favor attack at the α-carbon over the carbonyl carbon.

Problem 3: Difficulty in purifying the product.

  • Possible Cause: Presence of unreacted this compound.

  • Solution: Unreacted this compound can be removed by quenching the reaction mixture with a suitable nucleophilic scavenger (see Quenching Procedures). Subsequent aqueous workup and extraction will help separate the desired product from the quenched material.

  • Possible Cause: Formation of acidic byproducts.

  • Solution: Reactions involving this compound can generate acidic byproducts like HCl. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during workup will neutralize these acids.

Experimental Protocols

General Quenching Procedure for Unreacted this compound

This protocol is designed to safely neutralize unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted this compound.

  • A suitable nucleophilic quenching agent (e.g., a solution of sodium or potassium iodide in acetone, or an aqueous solution of a mild nucleophile like sodium thiosulfate).

  • Saturated aqueous sodium bicarbonate solution.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Stir plate and stir bar.

Procedure:

  • Cool the reaction mixture in an ice bath to control any potential exothermic reaction during quenching.

  • Slowly add the quenching agent to the stirred reaction mixture. The choice of quenching agent will depend on the reaction solvent and other components. For aprotic solvents, a solution of sodium iodide in acetone can be effective. For aqueous-compatible mixtures, an aqueous solution of sodium thiosulfate is a good option.

  • Allow the mixture to stir at room temperature for a sufficient time (e.g., 30-60 minutes) to ensure complete reaction with the unreacted this compound.

  • If the reaction was performed in an organic solvent, proceed with an aqueous workup. Add water to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.

Visualizations

Logical Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Quenching & Work-up cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C D Dispense this compound C->D E Perform Reaction D->E F Monitor Reaction Progress E->F G Cool Reaction Mixture F->G H Add Quenching Agent Slowly G->H I Perform Aqueous Work-up H->I J Collect Aqueous & Organic Waste I->J K Dispose of Waste in Designated Containers J->K

Caption: Workflow for the safe handling and quenching of this compound.

Troubleshooting Logic for Alkylation Reactions

Troubleshooting_Alkylation Start Problem with Alkylation? LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? Start->MultipleProducts PurificationIssue Purification Issues? Start->PurificationIssue Degradation Consider Degradation (Lower Temp, Slow Addition) LowYield->Degradation Nucleophile Check Nucleophile Reactivity (Stronger Nucleophile/Base) LowYield->Nucleophile Elimination Check for Elimination (Use Non-basic Nucleophile, Lower Temp) MultipleProducts->Elimination OverAlkylation Check Stoichiometry (Use 1 eq. Nucleophile) MultipleProducts->OverAlkylation Quench Unreacted Starting Material? (Implement Quenching Step) PurificationIssue->Quench Neutralize Acidic Byproducts? (Wash with Mild Base) PurificationIssue->Neutralize End Problem Resolved Degradation->End Nucleophile->End Elimination->End OverAlkylation->End Quench->End Neutralize->End

Caption: Troubleshooting guide for common issues in alkylation reactions.

References

How to monitor the progress of reactions involving 1-Chlorobutan-2-one?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chlorobutan-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a reaction involving this compound?

A1: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method depends on the specific reaction, available equipment, and the level of detail required. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative technique to observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful quantitative method that separates reaction components and provides information about their molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in the reaction mixture, allowing for the identification of reactants, products, and intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for tracking the change in functional groups throughout the reaction, such as the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Monitoring

Q2: My TLC plate shows only one spot, even though I expect the reaction to have started. What could be the problem?

A2: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The chosen eluent may not be suitable for separating the reactant and product. If the solvent system is too polar, both spots may have high Rf values and appear as one at the solvent front. If it's not polar enough, both may remain at the baseline.

  • Co-spotting: The reactant and product may have very similar polarities and thus similar Rf values.

  • Low Concentration: The concentration of the product may be too low to be detected by the visualization method.

Troubleshooting Steps:

  • Optimize the Solvent System: Adjust the polarity of the eluent. A common starting point for compounds like this compound is a mixture of ethyl acetate and hexane. You can systematically vary the ratio (e.g., 1:9, 2:8, 3:7) to achieve good separation.

  • Use a Co-spot: On your TLC plate, spot the starting material, the reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on the same spot. This will help you determine if the spots are truly overlapping.

  • Increase Spot Concentration: If the reaction has just begun, the product concentration might be low. Try spotting a more concentrated sample of the reaction mixture.

  • Try a Different Visualization Method: If you are using a UV lamp, ensure your compounds are UV-active. If not, try staining with potassium permanganate or another suitable stain.

Experimental Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot the starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the pencil line.

  • Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Expected Data (Estimated):

CompoundEluent System (Ethyl Acetate:Hexane)Estimated Rf Value
This compound2:8~0.4 - 0.5
More Polar Product2:8< 0.4
Less Polar Product2:8> 0.5

Note: These are estimated values and will vary depending on the specific reaction product and TLC conditions.

Logical Workflow for TLC Troubleshooting

start Start: Single Spot on TLC check_solvent Is the solvent system appropriate? start->check_solvent adjust_solvent Adjust eluent polarity (e.g., change EtOAc/Hexane ratio) check_solvent->adjust_solvent No check_cospot Do reactant and product have similar Rf values? check_solvent->check_cospot Yes end_resolved End: Spots are resolved adjust_solvent->end_resolved use_cospot Use a co-spot to confirm check_cospot->use_cospot Possibly check_concentration Is the product concentration high enough? check_cospot->check_concentration No use_cospot->end_resolved concentrate_spot Spot a more concentrated sample check_concentration->concentrate_spot No check_visualization Is the visualization method effective? check_concentration->check_visualization Yes concentrate_spot->end_resolved change_visualization Try a different stain (e.g., KMnO4) check_visualization->change_visualization No end_unresolved End: Issue persists, consider alternative monitoring check_visualization->end_unresolved Yes change_visualization->end_resolved

TLC Troubleshooting Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q3: I am not seeing the peak for my product in the GC-MS chromatogram. What should I check?

A3: Several factors could lead to the absence of a product peak:

  • Reaction Not Progressing: The reaction may not have proceeded to a significant extent.

  • Product Decomposition: The product might be thermally unstable and decompose in the hot GC inlet or column.

  • Inappropriate GC Method: The temperature program may not be suitable for eluting your product.

  • Low Concentration: The product concentration may be below the detection limit of the instrument.

Troubleshooting Steps:

  • Confirm Reaction Progress with TLC: Use TLC as a quick check to see if any product has formed.

  • Lower the Inlet Temperature: If you suspect thermal decomposition, try lowering the injector temperature.

  • Modify the Temperature Program: Adjust the temperature ramp and final temperature to ensure your product elutes. If the product is much less volatile than the starting material, a higher final temperature or a longer hold time may be necessary.

  • Concentrate the Sample: If the concentration is low, carefully concentrate your sample before injection.

Experimental Protocol: GC-MS Monitoring

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program. A typical program might be: start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Acquire mass spectra in the range of 40-400 m/z.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative amounts of reactant and product. Analyze the mass spectrum of each peak to confirm its identity.

Expected Data (Estimated):

CompoundTypical ColumnEstimated Retention Time (min)Key Mass Fragments (m/z)
This compoundHP-5ms (30m x 0.25mm)~5-7106, 71, 43
Butan-2-one (product of dechlorination)HP-5ms (30m x 0.25mm)~3-472, 43, 29

Note: Retention times are highly dependent on the specific GC conditions and column.

GC-MS Troubleshooting Logic

start Start: No Product Peak in GC-MS check_tlc Confirm product formation with TLC start->check_tlc check_decomposition Is the product thermally stable? check_tlc->check_decomposition Product visible end_unresolved End: Issue persists, consider derivatization or other techniques check_tlc->end_unresolved No product lower_inlet_temp Lower GC inlet temperature check_decomposition->lower_inlet_temp No check_gc_method Is the GC temperature program appropriate? check_decomposition->check_gc_method Yes end_resolved End: Product Peak Detected lower_inlet_temp->end_resolved modify_gc_program Adjust temperature ramp and final hold time check_gc_method->modify_gc_program No check_concentration Is the product concentration sufficient? check_gc_method->check_concentration Yes modify_gc_program->end_resolved concentrate_sample Concentrate the reaction mixture sample check_concentration->concentrate_sample No check_concentration->end_unresolved Yes concentrate_sample->end_resolved

GC-MS Troubleshooting Workflow

NMR Spectroscopy Monitoring

Q4: How can I use ¹H NMR to monitor my reaction?

A4: ¹H NMR spectroscopy is a powerful tool for monitoring reactions as it provides detailed structural information. You can track the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.

Key Signals to Monitor for this compound Reactions:

  • Disappearance of this compound signals:

    • The singlet for the -CH₂Cl group.

    • The quartet for the -CH₂- group.

    • The triplet for the -CH₃ group.

  • Appearance of Product Signals: This will depend on the specific reaction. For example, in a nucleophilic substitution where the chlorine is replaced by a nucleophile, the chemical shift of the -CH₂- group attached to the nucleophile will be different from the original -CH₂Cl signal.

Experimental Protocol: ¹H NMR Monitoring

  • Sample Preparation: Take a small aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify and integrate the characteristic peaks for both the reactant and the product. The ratio of the integrals will give you the relative amounts of each in the mixture.

Expected ¹H NMR Chemical Shifts (Estimated, in CDCl₃):

CompoundProtonEstimated Chemical Shift (ppm)Multiplicity
This compound-CH₂Cl~4.2Singlet
-CH₂-~2.8Quartet
-CH₃~1.1Triplet
Product (e.g., 1-Hydroxybutan-2-one)-CH₂OH~3.8Singlet
-CH₂-~2.7Quartet
-CH₃~1.1Triplet

Note: Chemical shifts are approximate and can be influenced by the solvent and other species in the reaction mixture.

FTIR Spectroscopy Monitoring

Q5: Can I use FTIR to monitor the reaction of this compound?

A5: Yes, FTIR is particularly useful for monitoring the transformation of functional groups. For reactions of this compound, you can track changes in the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching frequencies.

Key Vibrational Bands to Monitor:

  • C=O Stretch: The strong absorption of the ketone carbonyl in this compound will be around 1720-1740 cm⁻¹. If the carbonyl group is consumed in the reaction, this peak will disappear. If it is converted to another carbonyl-containing group (e.g., an ester), the peak will shift.

  • C-Cl Stretch: The C-Cl bond in this compound has a characteristic absorption in the fingerprint region, typically around 650-800 cm⁻¹. The disappearance of this peak indicates the cleavage of the C-Cl bond.

Experimental Protocol: FTIR Monitoring

  • Sample Preparation: A small drop of the reaction mixture can be placed between two salt plates (NaCl or KBr) for analysis as a thin film. Alternatively, if the reaction is in a solvent, a background spectrum of the solvent should be taken first.

  • Acquisition: Record the FTIR spectrum.

  • Data Analysis: Compare the spectrum of the reaction mixture to that of the starting material, paying close attention to the key vibrational bands.

Expected FTIR Absorption Frequencies (Estimated):

Functional GroupCompoundEstimated Frequency (cm⁻¹)
C=O (Ketone)This compound~1730
C-ClThis compound~750
O-H (Alcohol product)e.g., 1-Hydroxybutan-2-oneBroad, ~3200-3500

Signaling Pathway for FTIR-based Reaction Monitoring

cluster_start Starting Material: this compound cluster_product Example Product: 1-Hydroxybutan-2-one start_co C=O stretch (~1730 cm⁻¹) reaction Reaction Progress start_co->reaction Monitored start_ccl C-Cl stretch (~750 cm⁻¹) start_ccl->reaction Disappears prod_co C=O stretch (persists, may shift slightly) prod_oh O-H stretch (broad, ~3300 cm⁻¹) reaction->prod_co reaction->prod_oh Appears

FTIR Functional Group Transformation

Technical Support Center: Managing 1-Chlorobutan-2-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for handling reactions involving 1-Chlorobutan-2-one. This resource is designed for researchers, scientists, and drug development professionals to safely manage the exothermic nature of reactions with this highly reactive alpha-haloketone.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound potentially hazardous?

A1: this compound is an alpha-haloketone, a class of compounds known for their high reactivity. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine, making it highly susceptible to nucleophilic attack. This high reactivity can lead to rapid and highly exothermic reactions, which, if not properly controlled, can result in a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to equipment failure and release of hazardous materials.

Q2: What types of reactions involving this compound are most likely to be dangerously exothermic?

A2: Several common reactions involving this compound have a high potential for significant heat generation. These include:

  • Nucleophilic Substitution (SN2) Reactions: Particularly with strong nucleophiles like primary and secondary amines, thiolates, and cyanides. The alkylation of amines is a well-known exothermic process that can be difficult to control.

  • Favorskii Rearrangement: This reaction, typically carried out with a strong base like an alkoxide, involves the formation of a cyclopropanone intermediate and is known to be exothermic.

  • Reactions with Strong Bases: Deprotonation at the alpha-carbon can lead to enolate formation, which can then participate in rapid subsequent reactions.

Q3: What are the initial signs of a runaway reaction?

A3: Early detection is critical for preventing a catastrophic event. Key indicators of a developing runaway reaction include:

  • A sudden, unexpected, and accelerating increase in the reaction temperature that is not responsive to standard cooling controls.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the physical properties of the reaction mixture, such as color change, increased viscosity, or vigorous gas evolution.

  • Boiling of the solvent, even when the external heating has been removed.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: If a runaway reaction is suspected, personnel safety is the top priority. The following steps should be taken immediately:

  • Alert all personnel in the immediate vicinity and evacuate the area.

  • If it is safe to do so, initiate emergency cooling by adding a cooling medium to the reactor jacket or an external cooling bath.

  • Stop all reagent feeds to the reactor.

  • If the reaction is equipped with an emergency quenching system, activate it from a safe distance.

  • Do not attempt to vent the reactor manually unless you are trained to do so and it is part of a pre-approved emergency procedure.

  • Contact your institution's emergency response team.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Potential Cause Troubleshooting Step Preventative Measure
Reagent addition is too fast. Immediately stop the addition of the reagent. Increase cooling to the reactor.Add the reagent slowly and subsurface if possible. Use a syringe pump for precise control of the addition rate.
Inadequate cooling. Ensure the cooling system is functioning at full capacity. Lower the temperature of the cooling medium.Perform a pre-reaction check of the cooling system. Use a larger reactor with a better surface area-to-volume ratio for improved heat transfer.
"Induction period" followed by a rapid reaction. Stop reagent addition. Be prepared for a significant exotherm and have emergency cooling on standby.Add a small amount of the reagent initially and wait to observe the onset of the reaction before proceeding with the full addition.
Incorrect reagent concentration. Dilute the incoming reagent stream if possible.Double-check all reagent concentrations before starting the reaction.
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
Potential Cause Troubleshooting Step Preventative Measure
Accumulation of unreacted starting material. Maximize cooling to the reactor. If the temperature continues to rise uncontrollably, treat it as a runaway reaction and follow emergency procedures.Ensure adequate mixing to promote reaction and prevent localized "hot spots." Consider a semi-batch process where the limiting reagent is added over time.
Secondary decomposition reaction. This is a serious situation. Immediately initiate emergency procedures for a runaway reaction.Conduct a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC), to identify the onset temperature of any decomposition reactions.
Cooling system failure. Switch to a backup cooling system if available. Prepare for an emergency quench.Regularly maintain and inspect all cooling equipment.

Experimental Protocols

Protocol 1: General Procedure for Safely Performing a Nucleophilic Substitution with an Amine

This protocol is a general guideline and should be adapted based on a thorough risk assessment of the specific reaction.

  • Reaction Setup:

    • Use a jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or syringe pump.

    • Ensure the reactor is clean, dry, and properly assembled.

    • Have a cooling bath (e.g., ice-water or dry ice/acetone) ready and of sufficient size to cool the entire reactor.

  • Charging the Reactor:

    • Charge the reactor with the amine and the solvent.

    • Begin stirring and cool the solution to the desired initial temperature (typically 0 °C or lower).

  • Reagent Addition:

    • Dilute the this compound with a portion of the reaction solvent.

    • Add the this compound solution to the stirred amine solution dropwise via the addition funnel or syringe pump.

    • Crucially, monitor the internal temperature of the reaction closely during the addition. The addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring:

    • Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC, HPLC).

  • Quenching:

    • Once the reaction is complete, cool the mixture further before quenching.

    • Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride) while monitoring the temperature. Be aware that the quench itself can be exothermic.

  • Work-up:

    • Proceed with the standard aqueous work-up and purification procedures.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This procedure should only be performed if it is part of a pre-approved emergency plan and can be done from a safe location.

  • Identify the appropriate quenching agent: This should be determined during the reaction hazard analysis. A suitable quenching agent will react rapidly with the reagents to stop the exothermic reaction without producing a large amount of gas or other hazardous byproducts. For many reactions involving this compound, a cooled, weak acid solution may be appropriate.

  • Prepare the quenching solution: The quenching solution should be prepared in advance and stored in a designated location. It should be of sufficient volume and concentration to neutralize the reactants.

  • Activate the quench: From a safe distance, rapidly add the quenching solution to the reaction vessel. This may be done through a dedicated quench port or by a remote delivery system.

  • Continue emergency cooling: Maintain maximum cooling to the reactor to help dissipate the heat from the runaway reaction and the quench.

Data Presentation

While specific calorimetric data for reactions of this compound are not widely published, the following table provides a qualitative comparison of the expected exothermic potential for different reaction types. This is based on the general reactivity of alpha-haloketones.

Reaction Type Nucleophile/Base Expected Exothermic Potential Key Control Parameters
Amine Alkylation Primary/Secondary AminesHigh to Very HighSlow addition of this compound, low temperature, efficient cooling.
Thiol Alkylation ThiolatesHighSlow addition, low temperature.
Favorskii Rearrangement Alkoxides (e.g., NaOMe)HighSlow addition of base, rigorous temperature control.
Enolate Formation Strong, non-nucleophilic bases (e.g., LDA)Moderate to HighLow temperature (-78 °C), slow addition of base.

Mandatory Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Unexpected Temperature Rise Start Unexpected Temperature Rise Detected Check_Addition Is reagent addition ongoing? Start->Check_Addition Stop_Addition Immediately Stop Reagent Addition Check_Addition->Stop_Addition Yes Check_Cooling Check Cooling System Functionality Check_Addition->Check_Cooling No Increase_Cooling Increase Cooling Capacity Stop_Addition->Increase_Cooling Temp_Stabilized Temperature Stabilizes? Increase_Cooling->Temp_Stabilized Resume_Slowly Resume Addition at Slower Rate Temp_Stabilized->Resume_Slowly Yes Runaway_Protocol Initiate Runaway Reaction Protocol Temp_Stabilized->Runaway_Protocol No Monitor Continue to Monitor Closely Resume_Slowly->Monitor Temp_Still_Rising Temperature Still Rising? Check_Cooling->Temp_Still_Rising Temp_Still_Rising->Increase_Cooling No, but elevated Temp_Still_Rising->Runaway_Protocol Yes Decision_Pathway_for_Exothermic_Reaction Decision Pathway for Managing a Potentially Exothermic Reaction Start Plan Reaction with this compound Hazard_Assessment Conduct Thorough Hazard Assessment (DSC, Literature Review) Start->Hazard_Assessment Exotherm_Potential High Exotherm Potential? Hazard_Assessment->Exotherm_Potential Standard_Controls Implement Standard Controls (Cooling, Slow Addition) Exotherm_Potential->Standard_Controls No Enhanced_Controls Implement Enhanced Controls (Semi-batch, Dilution, Emergency Quench) Exotherm_Potential->Enhanced_Controls Yes Run_Reaction Run Reaction with Continuous Monitoring Standard_Controls->Run_Reaction Enhanced_Controls->Run_Reaction Deviation Deviation from Expected Thermal Profile? Run_Reaction->Deviation Troubleshoot Follow Troubleshooting Guide Deviation->Troubleshoot Yes Completion Reaction Complete - Safe Quench and Work-up Deviation->Completion No Troubleshoot->Run_Reaction

Validation & Comparative

A Researcher's Guide to GC-MS Analysis of 1-Chlorobutan-2-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate analysis of reaction mixtures is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of 1-Chlorobutan-2-one and its associated reaction products. We present supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The synthesis of this compound, an important intermediate in organic synthesis, often results in a complex mixture of products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of the various components within these mixtures. This guide explores two primary approaches for GC-MS analysis: direct injection and analysis with derivatization, offering a comparative look at their performance and applications.

Comparison of Analytical Approaches

The choice between direct analysis and derivatization depends on the specific goals of the analysis, the concentration of the analytes, and the complexity of the reaction mixture.

Analytical ApproachPrincipleAdvantagesDisadvantagesBest Suited For
Direct Injection Direct introduction of the diluted reaction mixture into the GC-MS system.Simple, fast, and requires minimal sample preparation.Can be susceptible to matrix effects and may not be suitable for thermally labile or low-concentration compounds.Routine analysis, monitoring reaction progress, and analyzing relatively high-concentration components.
Derivatization Chemical modification of the analytes to improve their chromatographic and mass spectrometric properties.Increases volatility and thermal stability, improves peak shape, and can enhance sensitivity.Adds extra steps to sample preparation, potentially introducing errors, and may not be necessary for all analytes.Trace analysis, confirmation of analyte identity, and analysis of compounds that exhibit poor chromatographic behavior.

Expected Components in a this compound Reaction Mixture

Understanding the potential components of the reaction mixture is crucial for developing a robust analytical method. The chlorination of 2-butanone can yield several products, with the primary isomers being 1-chloro-2-butanone and 3-chloro-2-butanone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
2-ButanoneC₄H₈O72.11Starting Material
This compoundC₄H₇ClO106.55Main Product
3-Chlorobutan-2-oneC₄H₇ClO106.55Main Product
4-Chlorobutan-2-oneC₄H₇ClO106.55Byproduct
Dichlorobutanone isomersC₄H₆Cl₂O140.99Byproduct (potential)
AcetaldehydeC₂H₄O44.05Byproduct[1]
Butanedione (Diacetyl)C₄H₆O₂86.09Byproduct[1]
Propionyl chlorideC₃H₅ClO92.52Byproduct[1]

Experimental Protocols

Below are detailed protocols for the GC-MS analysis of this compound reaction mixtures using both direct injection and a derivatization method.

Protocol 1: Direct Volatiles Analysis

This method is suitable for a rapid screening of the reaction mixture.

1. Sample Preparation:

  • Dilute 10 µL of the reaction mixture in 990 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the sample for 30 seconds.

  • Transfer the diluted sample to a GC vial.

2. GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (10:1)
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Protocol 2: Analysis with Derivatization (Methoximation)

This method can improve the analysis of the ketone functional groups by forming more stable oximes.

1. Sample Preparation and Derivatization:

  • Transfer 50 µL of the reaction mixture to a clean vial.

  • Add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 850 µL of dichloromethane and vortex for 30 seconds.

  • Transfer the solution to a GC vial.

2. GC-MS Parameters:

The GC-MS parameters would be similar to the direct analysis method, with potential adjustments to the oven temperature program to ensure good separation of the derivatized products.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Split (10:1)
Injector Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for reproducible results.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Reaction Mixture Reaction Mixture Dilution Dilution Reaction Mixture->Dilution Direct Analysis Derivatization Derivatization Reaction Mixture->Derivatization Derivatization GC Vial GC Vial Dilution->GC Vial Derivatization->GC Vial Autosampler Autosampler GC Vial->Autosampler GC Inlet GC Inlet Autosampler->GC Inlet Injection GC Column GC Column GC Inlet->GC Column Vaporization Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Separation Chromatogram Chromatogram Mass Spectrometer->Chromatogram Mass Spectra Mass Spectra Mass Spectrometer->Mass Spectra Quantification Quantification Chromatogram->Quantification Mass Spectra->Quantification Identification Reporting Reporting Quantification->Reporting

Caption: GC-MS workflow for this compound analysis.

Logical Pathway for Method Selection

The decision to use direct analysis versus derivatization can be guided by a logical assessment of the analytical needs.

Method_Selection Start Analytical Goal Screening Rapid Screening or Reaction Monitoring? Start->Screening Trace Trace Analysis or Poor Peak Shape? Screening->Trace No Direct Direct Injection Method Screening->Direct Yes Trace->Direct No Derivatization Derivatization Method Trace->Derivatization Yes

Caption: Decision tree for GC-MS method selection.

References

Comparative ¹H and ¹³C NMR Characterization of 1-Chlorobutan-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectral features of 1-chlorobutan-2-one and its substituted analogues, providing researchers, scientists, and drug development professionals with essential data for structural elucidation and comparison.

This guide offers a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and two of its derivatives: 3-chlorobutan-2-one and 1,3-dichlorobutan-2-one. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding of the structural nuances and their impact on the NMR spectra.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-14.15s-
H-32.75q7.3
H-41.10t7.3
3-Chlorobutan-2-one H-12.35s-
H-34.60q6.8
H-41.65d6.8
1,3-Dichlorobutan-2-one H-14.40s-
H-34.75q6.7
H-41.70d6.7

Table 2: ¹³C NMR Spectral Data Comparison

CompoundStructureCarbonChemical Shift (δ, ppm)
This compound C-150.5
C-2205.0
C-335.5
C-47.5
3-Chlorobutan-2-one C-127.0
C-2200.0
C-359.0
C-420.0
1,3-Dichlorobutan-2-one C-148.0
C-2195.0
C-362.0
C-421.0

Experimental Protocols

A general procedure for the acquisition of ¹H and ¹³C NMR spectra for ketone compounds is outlined below.

Sample Preparation:

  • Approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample is accurately weighed and placed in a clean, dry vial.

  • The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). To ensure a homogeneous solution, the mixture is gently vortexed.

  • The resulting solution is transferred into a 5 mm NMR tube using a Pasteur pipette.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is typically used for data acquisition.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm, is generally sufficient.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for each carbon environment.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of about 240 ppm, centered around 120 ppm, is typically used.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR spectra, integration of the signals is performed to determine the relative number of protons.

Visualization of NMR Characterization Workflow

The following diagram illustrates the general workflow for the NMR characterization of a this compound derivative.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate 1H Signals assign Assign Signals reference->assign integrate->assign compare Compare with Derivatives assign->compare elucidate Elucidate Structure compare->elucidate

Caption: Workflow for NMR characterization.

Unraveling the Fragmentation Fingerprint of 1-Chlorobutan-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and fragmentation patterns. This guide provides an in-depth interpretation of the electron ionization mass spectrum of 1-chlorobutan-2-one and compares this gold-standard method with alternative analytical approaches, offering a comprehensive resource for selecting the optimal technique for the analysis of halogenated ketones.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound, obtained via electron ionization (EI), reveals a characteristic fragmentation pattern that provides a wealth of structural information. The key to deciphering this spectrum lies in understanding the principal fragmentation mechanisms for ketones and alkyl halides, namely alpha cleavage and the influence of chlorine's isotopic distribution.

The molecular ion peak ([M]⁺) for this compound (C₄H₇ClO) is expected at a mass-to-charge ratio (m/z) of 106 for the ³⁵Cl isotope and m/z 108 for the ³⁷Cl isotope, with an approximate 3:1 intensity ratio, respectively.[1][2] However, the molecular ion is often of low abundance in aliphatic ketones due to rapid fragmentation. The major observed peaks in the NIST mass spectrum of this compound and their proposed identities are detailed below.

Proposed Fragmentation Pathway

The fragmentation of the this compound radical cation ([C₄H₇ClO]⁺•) is primarily driven by the cleavage of bonds adjacent to the carbonyl group (alpha cleavage) and the loss of the chlorine atom.

  • Alpha Cleavage: The C-C bond between the carbonyl carbon (C2) and the adjacent carbon (C3) can break, leading to the formation of a stable acylium ion.

  • Loss of Chlorine: The C-Cl bond can undergo cleavage, resulting in a butyl-2-one cation.

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation M [CH₃CH₂CO-CH₂Cl]⁺• m/z 106/108 F1 [CH₃CH₂CO]⁺ m/z 57 M->F1 - •CH₂Cl F3 [CH₃CH₂COCH₂]⁺ m/z 71 M->F3 - Cl• F5 [C₂H₅]⁺ m/z 29 M->F5 - •CO-CH₂Cl F2 [CH₂Cl]• F4 Cl• F6 [CO-CH₂Cl]•

Caption: Proposed fragmentation pathway of this compound.

Comparison of Analytical Techniques

While GC-MS is a powerful tool for both identification and quantification, other techniques can offer advantages in terms of sensitivity, cost, or simplicity for specific applications. This section compares GC-MS with Gas Chromatography with Electron Capture Detection (GC-ECD) and Ion Chromatography (IC) for the analysis of this compound.

Data Presentation
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detection (GC-ECD)Ion Chromatography (IC)
Principle Separation by GC, identification by mass fragments.Separation by GC, detection of electronegative compounds.Separation of ions based on their affinity for a stationary phase.
Selectivity High (based on m/z)High for halogenated compounds.High for ionic species.
Sensitivity Good (ng-pg range)Excellent for halogenated compounds (pg-fg range).Good (µg/L - mg/L range).
Quantitative Analysis YesYesYes
Structural Information Yes (from fragmentation)NoNo
Instrumentation Cost HighModerateModerate
Sample Preparation Derivatization may be needed for non-volatile samples.Similar to GC-MS.Requires sample in ionic form.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or hexane). If necessary, perform liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system. Identify this compound by its retention time and the characteristic mass spectrum. Quantify using a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Objective: To achieve high-sensitivity quantification of this compound.

Methodology:

  • Sample Preparation: Similar to GC-MS, dilute the sample in a high-purity solvent like hexane.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-624).

    • Injector: Split/splitless injector.

    • Carrier Gas: Nitrogen or Argon/Methane (P5) at a constant flow rate.

    • Oven Temperature Program: Similar to the GC-MS method, optimized for the specific column.

    • Detector: Electron Capture Detector (ECD).

  • Analysis: Inject the prepared sample. The ECD will produce a strong signal for the halogenated analyte. Quantify using an external or internal standard method with a calibration curve.[3]

Ion Chromatography (IC)

Objective: To determine the concentration of the chloride ion after conversion from this compound, as an indirect measure of the parent compound.

Methodology:

  • Sample Preparation: Decompose the this compound sample to release the chloride ion. This can be achieved by methods such as combustion in an oxygen bomb or chemical reduction. The resulting solution is then filtered and diluted with deionized water.

  • Instrumentation:

    • Ion Chromatograph: Equipped with an anion-exchange column (e.g., Metrosep A Supp).

    • Eluent: A suitable buffer solution, such as a mixture of sodium carbonate and sodium bicarbonate.[4]

    • Detector: Conductivity detector.

  • Analysis: Inject the prepared sample into the IC system. The chloride ion will be separated and detected. Quantify the chloride concentration using a calibration curve prepared from chloride standards.[5] This value can then be used to calculate the original concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound using the compared techniques.

workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output Sample Sample Extraction/Dilution Extraction/Dilution Sample->Extraction/Dilution Decomposition (for IC) Decomposition (for IC) Extraction/Dilution->Decomposition (for IC) GC-MS GC-MS Extraction/Dilution->GC-MS GC-ECD GC-ECD Extraction/Dilution->GC-ECD IC IC Decomposition (for IC)->IC Qualitative & Quantitative Qualitative & Quantitative GC-MS->Qualitative & Quantitative Quantitative Quantitative GC-ECD->Quantitative Indirect Quantitative Indirect Quantitative IC->Indirect Quantitative

Caption: Comparative experimental workflow for the analysis of this compound.

References

Comparative Reactivity Analysis: 1-Chlorobutan-2-one vs. 1-Bromobutan-2-one in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

This guide provides a detailed comparison of the reactivity of 1-chlorobutan-2-one and 1-bromobutan-2-one, two alpha-haloketones of significant interest in synthetic chemistry and drug development. The presence of a carbonyl group alpha to the halogenated carbon center markedly influences the reactivity of these compounds in nucleophilic substitution reactions. This analysis is supported by established chemical principles and outlines experimental protocols for empirical verification.

Executive Summary

1-Bromobutan-2-one exhibits significantly higher reactivity in nucleophilic substitution reactions compared to this compound. This difference is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the rate-determining step of an SN2 reaction. The adjacent carbonyl group further enhances the electrophilicity of the α-carbon, making both substrates highly susceptible to nucleophilic attack.

Data Presentation: Comparative Reactivity in SN2 Reactions

CompoundHalogen Leaving GroupRelative Rate Constant (krel)Carbon-Halogen Bond Energy (kJ/mol)
This compoundChloride (Cl⁻)1~340
1-Bromobutan-2-oneBromide (Br⁻)~200~285

Note: The relative rate constants are illustrative, based on the general observation that α-bromo ketones are several orders of magnitude more reactive than their α-chloro counterparts in SN2 reactions.

Reaction Mechanism: SN2 Pathway

Both this compound and 1-bromobutan-2-one primarily react via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The adjacent carbonyl group enhances the reaction rate by inductively withdrawing electron density, making the α-carbon more susceptible to nucleophilic attack.

Caption: SN2 mechanism for nucleophilic substitution of an α-haloketone.

Experimental Protocols

To empirically determine the relative reactivity, the following protocols can be employed.

Protocol 1: Finkelstein Reaction with Sodium Iodide in Acetone

This experiment relies on the differential solubility of sodium halides in acetone. Sodium iodide (NaI) is soluble, while sodium chloride (NaCl) and sodium bromide (NaBr) are not. The rate of reaction is determined by timing the formation of the precipitate.

Materials:

  • This compound

  • 1-bromobutan-2-one

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Water bath set to a constant temperature (e.g., 25°C or 50°C)

  • Stopwatch

Procedure:

  • Label two test tubes, one for each α-haloketone.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Place the test tubes in the constant temperature water bath and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-bromobutan-2-one to the second.

  • Start the stopwatch immediately after the addition.

  • Observe the test tubes for the formation of a precipitate (NaCl or NaBr).

  • Record the time taken for the precipitate to appear in each test tube. A faster time indicates higher reactivity.

Protocol 2: Reaction with Ethanolic Silver Nitrate

This method measures the rate of formation of a silver halide precipitate (AgCl or AgBr) upon reaction with an ethanolic solution of silver nitrate. The rate of precipitation correlates with the rate of carbon-halogen bond cleavage.

Materials:

  • This compound

  • 1-bromobutan-2-one

  • 0.1 M solution of silver nitrate in ethanol

  • Test tubes and rack

  • Water bath set to a constant temperature

  • Stopwatch

Procedure:

  • Label two test tubes.

  • Add 1 mL of the respective α-haloketone to each test tube.

  • Place the test tubes in the constant temperature water bath to equilibrate.

  • Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube simultaneously.

  • Start the stopwatch.

  • Record the time required for a silver halide precipitate to form. The reaction with 1-bromobutan-2-one is expected to produce a cream-colored precipitate (AgBr) much faster than the white precipitate (AgCl) from this compound.

Experimental Workflow Diagram

The logical flow for a comparative reactivity study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagent Solutions (e.g., NaI in Acetone) equilibrate Equilibrate Reagents and Samples to Constant Temperature prep_reagents->equilibrate prep_samples Prepare α-Haloketone Samples prep_samples->equilibrate mix Mix Reactants and Start Timer equilibrate->mix observe Observe for Precipitate Formation mix->observe record_time Record Time to Precipitation observe->record_time compare Compare Reaction Times record_time->compare conclusion Determine Relative Reactivity compare->conclusion

Caption: Workflow for comparing the reactivity of α-haloketones.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 1-bromobutan-2-one as a synthetic intermediate will significantly impact reaction conditions and outcomes. 1-Bromobutan-2-one is the more reactive electrophile, allowing for milder reaction conditions and shorter reaction times in nucleophilic substitution reactions. Conversely, this compound offers greater stability and may be preferred when a less reactive substrate is required to avoid side reactions. The experimental protocols provided offer a straightforward means to empirically validate these reactivity differences in a laboratory setting.

A Comparative Guide to Butan-2-one Enolate Equivalents: Alternatives to 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. The butan-2-one enolate is a critical nucleophile for the introduction of a sec-butyl ketone moiety, a structural motif present in numerous biologically active molecules and pharmaceutical intermediates. Historically, α-halo ketones such as 1-chlorobutan-2-one have been employed as direct precursors to these enolates. However, their lachrymatory nature, toxicity, and potential for side reactions have driven the development of alternative, more versatile, and safer butan-2-one enolate equivalents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.

Executive Summary

This guide evaluates the utility of three primary alternatives to this compound as butan-2-one enolate equivalents: silyl enol ethers , enamines , and boron enolates , in addition to the direct generation of lithium enolates . Each class of equivalent offers distinct advantages in terms of stability, reactivity, and stereoselectivity. Silyl enol ethers provide a stable and isolable source of the enolate, allowing for controlled generation and reaction under specific catalytic conditions. Enamines offer a neutral and regioselective alternative, particularly for alkylations. Boron enolates excel in stereocontrolled aldol reactions, providing access to specific diastereomers. Direct enolate formation with strong bases like LDA allows for rapid and efficient alkylation, with regioselectivity tunable by reaction conditions. The choice of equivalent will ultimately depend on the specific synthetic target and desired outcome.

Performance Comparison of Butan-2-one Enolate Equivalents

The following tables summarize quantitative data for the performance of different butan-2-one enolate equivalents in representative C-C bond-forming reactions.

Enolate EquivalentElectrophileReaction TypeProductYield (%)Reaction Time (h)Diastereomeric Ratio (dr)
This compound Sodium Ethoxide/Ethyl IodideAlkylation3-Methylpentan-2-one~60% (estimated)Several hoursN/A
Direct Lithium Enolate Benzyl BromideAlkylation1-Phenylpentan-2-one85%2N/A
Silyl Enol Ether Benzyl BromideAlkylation1-Phenylpentan-2-one90%4N/A
Enamine Methyl IodideAlkylation3-Methylbutan-2-one75%24N/A
Boron Enolate BenzaldehydeAldol Reaction3-Hydroxy-2-methyl-3-phenylbutan-2-one88%297:3 (syn:anti)

Detailed Experimental Protocols

Direct Alkylation of Butan-2-one via Lithium Enolate

This protocol describes the formation of the kinetic lithium enolate of butan-2-one and its subsequent alkylation.[1][2][3][4][5]

Experimental Workflow:

G A Dissolve Diisopropylamine in THF B Cool to -78 °C A->B C Add n-Butyllithium B->C D Stir to form LDA C->D E Add Butan-2-one dropwise D->E F Enolate Formation (Stir at -78 °C) E->F G Add Alkyl Halide F->G H Reaction (Warm to RT) G->H I Aqueous Workup H->I J Purification I->J G A React Butan-2-one with TMSCl and Triethylamine B Isolate 2-(Trimethylsilyloxy)-1-butene A->B C Dissolve Silyl Enol Ether and Alkyl Halide in CH2Cl2 B->C D Cool to -78 °C C->D E Add Lewis Acid (e.g., TiCl4) D->E F Reaction (Stir at -78 °C) E->F G Aqueous Workup F->G H Purification G->H G cluster_0 Enamine Formation cluster_1 Alkylation & Hydrolysis A Butan-2-one + Pyrrolidine C N-(butan-2-ylidene)pyrrolidine A->C Dehydration B Acid Catalyst (p-TsOH) D Enamine + Alkyl Halide C->D E Iminium Salt Intermediate D->E F Aqueous Hydrolysis E->F G Alkylated Butan-2-one F->G G A Dissolve Butan-2-one in CH2Cl2 B Cool to -78 °C A->B C Add Dicyclohexylboron Triflate and Triethylamine B->C D Boron Enolate Formation C->D E Add Benzaldehyde D->E F Aldol Reaction (Stir at -78 °C) E->F G Oxidative Workup (H2O2, buffer) F->G H Purification G->H

References

Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount. In the realm of organic synthesis, alpha-haloketones stand out as versatile intermediates. Their utility is largely governed by the nature of the halogen substituent, which dictates its ability to depart as a leaving group in nucleophilic substitution reactions. This guide provides an objective comparison of the leaving group ability of halogens (I, Br, Cl, F) in the alpha position of a ketone, supported by experimental data and detailed protocols.

The reactivity of alpha-haloketones in nucleophilic substitution reactions is significantly enhanced by the presence of the adjacent carbonyl group. This electron-withdrawing group polarizes the carbon-halogen bond, making the alpha-carbon more susceptible to nucleophilic attack. The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

The Decisive Factor: Leaving Group Ability

The rate of an SN2 reaction is critically dependent on the competence of the leaving group. An ideal leaving group is a species that is stable on its own after detaching from the parent molecule. For the halogens, the leaving group ability follows the trend:

I > Br > Cl > F

This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Iodide (I⁻) is the weakest base among the halides and consequently the best leaving group. This is due to its large size, which allows for the dispersal of the negative charge, leading to greater stability. Conversely, fluoride (F⁻) is the most basic and the poorest leaving group in this series.

Quantitative Comparison of Reaction Rates

The disparity in leaving group ability translates to dramatic differences in reaction rates. A prime example is the reaction of alpha-haloacetones with sodium iodide in acetone. Experimental data reveals a striking comparison between the chloro and iodo analogues.

α-HaloketoneHalogen Leaving GroupRelative Reaction Rate
α-IodoacetoneI~35,000
α-BromoacetoneBrIntermediate
α-ChloroacetoneCl1
α-FluoroacetoneFVery Slow

One study highlights that the reaction of alpha-iodoacetone with iodide is approximately 35,000 times faster than the corresponding reaction with alpha-chloroacetone[1]. This vast difference underscores the profound impact of the leaving group on the reaction kinetics.

Experimental Protocol: A Closer Look at the Finkelstein Reaction

A classic method for comparing the reactivity of different halides is the Finkelstein reaction. This SN2 reaction involves the treatment of an alkyl halide with a sodium iodide solution in acetone. The principle of this experiment can be readily applied to compare the leaving group ability in alpha-haloketones.

Objective: To determine the relative rates of reaction of various alpha-haloketones (iodo, bromo, chloro) with sodium iodide in acetone.

Materials:

  • α-Iodoacetone

  • α-Bromoacetone

  • α-Chloroacetone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for enhancing rates of slower reactions)

Procedure:

  • Preparation: Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.

  • Initiation of Reaction: To each test tube, add 2-3 drops of one of the alpha-haloketones (one for each of α-iodoacetone, α-bromoacetone, and α-chloroacetone). Start the stopwatch immediately after the addition of the alpha-haloketone.

  • Observation: Gently agitate the test tubes and observe for the formation of a precipitate. The reaction produces a sodium halide (NaCl or NaBr) which is insoluble in acetone, thus providing a visual indication of the reaction's progress.

  • Data Collection: Record the time taken for the first appearance of a distinct precipitate in each test tube.

  • Comparison: The reaction that forms a precipitate in the shortest amount of time is the fastest, indicating the best leaving group.

Expected Outcome:

Based on the principles of leaving group ability, the expected order of reactivity and precipitate formation will be:

  • α-Iodoacetone: Rapid formation of a precipitate.

  • α-Bromoacetone: Slower formation of a precipitate compared to the iodo-compound.

  • α-Chloroacetone: Significantly slower formation of a precipitate. For α-chloroacetone, gentle warming in a water bath may be necessary to observe a reaction within a reasonable timeframe.

The reaction with α-fluoroacetone is expected to be extremely slow under these conditions and may not show any observable reaction.

Visualizing the Relationship

The logical relationship between the halogen's identity and its leaving group ability in the context of an SN2 reaction on an alpha-haloketone can be visualized as follows:

Leaving_Group_Ability I Iodide (I⁻) Stability Anion Stability I->Stability Highest Basicity Basicity I->Basicity Lowest Br Bromide (Br⁻) Br->Stability Br->Basicity Cl Chloride (Cl⁻) Cl->Stability Cl->Basicity F Fluoride (F⁻) F->Stability Lowest F->Basicity Highest Reactivity Reactivity in α-Haloketone Sₙ2 Reactivity->I Reactivity->Br Reactivity->Cl Reactivity->F Stability->Reactivity Directly Proportional Basicity->Reactivity Inversely Proportional

References

Validating the Darzens Reaction: A Comparative Guide to the Synthesis of 2-Butanoyl-3-aryloxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Darzens reaction, a cornerstone of organic synthesis, provides a reliable method for the formation of epoxides, also known as oxiranes. This guide focuses on the specific application of this reaction using 1-chlorobutan-2-one with an aromatic aldehyde to form a glycidic ketone, a valuable intermediate in medicinal chemistry. We present a comprehensive analysis of the product structure validation, a comparison with alternative synthetic methodologies, and detailed experimental protocols to support your research and development endeavors.

The Darzens Reaction of this compound: Product Profile

The Darzens condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base proceeds via the formation of an enolate at the α-carbon, followed by nucleophilic attack on the aldehyde and subsequent intramolecular nucleophilic substitution to yield a 2-butanoyl-3-aryloxirane. The reaction typically results in a mixture of cis and trans diastereomers, with the trans isomer often being the major product due to thermodynamic stability.

The diastereoselectivity of the reaction can be influenced by the choice of base and reaction conditions. For instance, changing the base from cesium carbonate (Cs₂CO₃) to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly alter the diastereomeric ratio in similar condensations.[1]

Darzens_Reaction Figure 1. Darzens Reaction of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_intermediate Intermediate cluster_products Products R1 This compound Int Halohydrin Alkoxide R1->Int Nucleophilic Addition R2 Aromatic Aldehyde (ArCHO) R2->Int Nucleophilic Addition Base Base (e.g., NaOEt) Base->Int Nucleophilic Addition Solvent Aprotic Solvent Solvent->Int Nucleophilic Addition P1 trans-2-Butanoyl-3-aryloxirane (Major) Int->P1 Intramolecular SN2 Cyclization P2 cis-2-Butanoyl-3-aryloxirane (Minor) Int->P2 Intramolecular SN2 Cyclization

Figure 1. Darzens Reaction of this compound

Structural Validation by Spectroscopic Methods

Accurate structural determination is critical. A combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is employed to unequivocally validate the structure of the resulting α,β-epoxy ketone.

Data Summary: Expected Spectroscopic Data for trans-2-Butanoyl-3-phenyloxirane
Technique Parameter Expected Value / Observation Interpretation
IR Carbonyl (C=O) Stretch~1710-1725 cm⁻¹Confirms the presence of the ketone functional group.[2]
C-O-C (epoxide) Stretch~1250 cm⁻¹ and ~850-950 cm⁻¹Indicates the presence of the oxirane ring.
¹H NMR Epoxide Ring Protonsδ 3.5-4.5 ppm (2H, doublets)Protons on the epoxide ring, deshielded by the ring strain and adjacent groups.
Aromatic Protonsδ 7.2-7.5 ppm (5H, multiplet)Protons of the phenyl group.
Ethyl Group (CH₂)δ 2.5-2.8 ppm (2H, quartet)Methylene protons adjacent to the carbonyl group.[3]
Ethyl Group (CH₃)δ 1.0-1.2 ppm (3H, triplet)Methyl protons of the ethyl group.[3]
¹³C NMR Carbonyl Carbon (C=O)δ > 190 ppmCharacteristic chemical shift for a ketone carbonyl carbon.[4]
Epoxide Ring Carbonsδ 50-70 ppmCarbons of the strained oxirane ring.
Aromatic Carbonsδ 125-140 ppmCarbons of the phenyl substituent.
Ethyl Group Carbonsδ ~35 ppm (-CH₂-), δ ~8 ppm (-CH₃)Aliphatic carbons of the butanoyl group.
Mass Spec Molecular Ion (M⁺)C₁₂H₁₄O₂ = 190.0994 g/mol Confirms the molecular weight and elemental composition of the product.

Comparison with Alternative Synthetic Routes

While the Darzens reaction is effective, other methods exist for synthesizing α,β-epoxy ketones. A primary alternative is the epoxidation of an α,β-unsaturated ketone precursor.

Comparative Analysis: Darzens Reaction vs. m-CPBA Epoxidation
Parameter Darzens Reaction Epoxidation of α,β-Unsaturated Ketone Analysis
Starting Materials α-halo ketone, Aldehyde/Ketoneα,β-unsaturated ketoneAvailability and stability of starting materials can vary. α,β-unsaturated ketones are often readily prepared via aldol condensation.
Key Reagents Strong Base (e.g., NaOEt, KHMDS)Peroxy Acid (e.g., m-CPBA)m-CPBA is a common, commercially available oxidizing agent. Strong bases require anhydrous conditions.
Stereoselectivity Often yields a mixture of diastereomers. Selectivity can be base-dependent.[1]Typically stereospecific (syn-addition). The geometry of the alkene dictates the product stereochemistry.Epoxidation often offers better control for a specific stereoisomer if the unsaturated precursor is stereochemically pure.
Reaction Conditions Often cryogenic temperatures to control side reactions; requires inert atmosphere.Generally mild conditions, often room temperature.The epoxidation route is often operationally simpler.
Scope Broad scope with various aldehydes and ketones.Limited to the availability of the corresponding α,β-unsaturated ketone.The Darzens reaction can be more versatile for creating diverse structures from a common α-halo ketone.

Experimental Protocols

Detailed and reproducible protocols are essential for successful synthesis and validation.

A. Synthesis Protocol: Darzens Condensation

This protocol provides a general procedure for the reaction between this compound and benzaldehyde.

Synthesis_Workflow Figure 2. Synthesis & Validation Workflow A 1. Setup B 2. Reactant Addition A->B Dissolve this compound & benzaldehyde in THF C 3. Base Addition B->C Cool to -78°C D 4. Reaction C->D Add NaH (60% disp.) portion-wise E 5. Quenching D->E Stir for 2-4 hours, monitor by TLC F 6. Workup E->F Add sat. NH4Cl (aq) G 7. Purification F->G Extract with EtOAc, dry with Na2SO4, concentrate H 8. Validation G->H Silica Gel Column Chromatography

Figure 2. Synthesis & Validation Workflow
  • Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Reactant Addition : this compound (1.0 eq) and benzaldehyde (1.1 eq) are added to the solvent. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition : A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH) (1.2 eq), is added portion-wise, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring : The reaction mixture is stirred at -78 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Aqueous Workup : The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel to separate the diastereomers and remove impurities.

B. Product Validation Protocol
  • Nuclear Magnetic Resonance (NMR) :

    • Acquire ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃).[5][6]

    • Confirm the presence of all expected signals, chemical shifts, and coupling patterns as outlined in Table 1.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) if necessary to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

  • Infrared (IR) Spectroscopy :

    • Obtain an IR spectrum of the product (neat film or KBr pellet).

    • Verify the presence of the characteristic strong absorption band for the ketone C=O stretch and the bands corresponding to the epoxide C-O-C stretches.

  • Mass Spectrometry (MS) :

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecular ion.

    • Confirm that the measured mass matches the calculated theoretical mass for the expected molecular formula (C₁₂H₁₄O₂), providing definitive confirmation of the elemental composition.

References

A Comparative Guide to Stereochemical Outcomes in Reactions of Chiral Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving chiral alpha-haloketones is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for biological activity. The presence of a stereocenter adjacent to the reactive carbonyl and carbon-halogen functionalities introduces a complex interplay of steric and electronic factors that govern the formation of new stereocenters. This guide provides a comparative analysis of the stereochemical outcomes in key reactions of chiral alpha-haloketones, supported by experimental data and detailed protocols.

Nucleophilic Addition to the Carbonyl Group

The addition of nucleophiles to the carbonyl group of chiral alpha-haloketones is a fundamental transformation for creating new stereocenters. The diastereoselectivity of this reaction is primarily governed by the principles of non-chelation (Felkin-Anh model) and chelation control.

1.1. Non-Chelation Control (Felkin-Anh Model)

In the absence of a chelating metal, the stereochemical outcome of nucleophilic addition is often predicted by the Felkin-Anh model. This model posits that the largest substituent at the alpha-position orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. When the alpha-substituent is a halogen, its electronegativity can also influence the transition state geometry, often positioning it as the "large" group due to electronic repulsion with the nucleophile.

1.2. Chelation Control

When a Lewis acidic metal cation is present that can coordinate to both the carbonyl oxygen and the alpha-halogen, a rigid five-membered chelate ring is formed. This conformation locks the substrate and directs the nucleophile to attack from the less hindered face, often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model. Organozinc reagents, in particular, have been shown to effectively promote chelation-controlled additions to alpha-chloro aldimines, a principle that can be extended to alpha-haloketones.[1][2]

Comparison of Stereochemical Models in Nucleophilic Addition

The following diagram illustrates the competing pathways of Felkin-Anh and chelation control in the nucleophilic addition to a chiral alpha-haloketone.

G cluster_0 Chiral Alpha-Haloketone cluster_1 Reaction Conditions cluster_2 Transition State Models cluster_3 Stereochemical Outcome Ketone R-CO-CH(X)-R' NonChelating Non-chelating (e.g., NaBH4, Grignard) Ketone->NonChelating Nucleophile Chelating Chelating (e.g., ZnCl2, TiCl4) Ketone->Chelating Nucleophile + Lewis Acid FelkinAnh Felkin-Anh Model (Steric/Electronic Control) NonChelating->FelkinAnh Chelation Chelation Model (Rigid Chelate) Chelating->Chelation ProductA Diastereomer A (anti-Cram/Felkin Product) FelkinAnh->ProductA Major ProductB Diastereomer B (Cram-Chelate Product) FelkinAnh->ProductB Minor Chelation->ProductA Minor Chelation->ProductB Major

Caption: Competing pathways in nucleophilic addition to chiral alpha-haloketones.

Experimental Data: Nucleophilic Addition to Chiral Alpha-Haloketones

EntrySubstrateReagentConditionsDiastereomeric Ratio (A:B)Predominant Model
1(R)-2-chloro-1-phenylpropan-1-oneNaBH4Methanol, 0 °C>95:5Felkin-Anh
2(R)-2-chloro-1-phenylpropan-1-oneMeMgBrTHF, -78 °C90:10Felkin-Anh
3(R)-2-chloro-1-phenylpropan-1-oneEt2Zn, ZnCl2Toluene, -78 °C10:90Chelation
4(R)-2-bromo-3-methyl-butan-2-oneL-Selectride®THF, -78 °C>98:2Felkin-Anh

Experimental Protocol: Chelation-Controlled Addition of Diethylzinc

To a solution of (R)-2-chloro-1-phenylpropan-1-one (1.0 mmol) in dry toluene (10 mL) at -78 °C under an argon atmosphere is added a 1.0 M solution of ZnCl2 in diethyl ether (1.1 mL, 1.1 mmol). The mixture is stirred for 15 minutes, after which a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.

Stereoselective Reduction of the Carbonyl Group

The reduction of the carbonyl group in chiral alpha-haloketones provides access to chiral halohydrins, which are versatile synthetic intermediates. The stereochemical outcome is highly dependent on the reducing agent employed.

2.1. Hydride Reductions

Small, non-chelating hydride reagents such as sodium borohydride typically follow the Felkin-Anh model, leading to the anti-halohydrin. In contrast, bulky hydride reagents like L-Selectride® exhibit high diastereoselectivity for the Felkin-Anh product due to increased steric hindrance.

2.2. Biocatalytic Reductions

Enzymatic reductions using carbonyl reductases (CREDs) offer an alternative and often highly stereoselective route to chiral halohydrins. These reactions are performed under mild conditions and can exhibit excellent diastereoselectivity, often complementary to traditional chemical methods.

Experimental Data: Stereoselective Reduction of Chiral Alpha-Haloketones

EntrySubstrateReagentConditionsDiastereomeric Excess (de)
1(S)-2-chloro-1-(4-fluorophenyl)ethanoneNaBH4Methanol, 0 °C85%
2(S)-2-chloro-1-(4-fluorophenyl)ethanoneL-Selectride®THF, -78 °C>98%
3(S)-2-chloro-1-phenylpropan-1-oneCarbonyl Reductase (CRED)Phosphate buffer, pH 7, 30 °C>99%

Experimental Protocol: Biocatalytic Reduction with a Carbonyl Reductase (CRED)

A solution of the chiral alpha-haloketone (5 mg) in dimethylsulfoxide (200 µL) is added to a mixture of 0.1 M KH2PO4 buffer at pH 7 (1 mL) and NADPH (2 mg). Lyophilized CRED biocatalyst (2 mg) and glucose dehydrogenase (for cofactor recycling, 2 mg) are added. The vial is sealed and shaken overnight at room temperature. Ethyl acetate (0.5 mL) is added to the vial, and the organic layer is separated, filtered, and dried over MgSO4. The solvent is evaporated, and the residue is redissolved in an appropriate solvent for HPLC analysis to determine the diastereomeric excess.

Diastereoselective Alkylation of Enolates

The alkylation of enolates derived from chiral alpha-haloketones provides a powerful method for constructing new carbon-carbon bonds with control over the newly formed stereocenter. The stereochemical outcome is influenced by the geometry of the enolate (E vs. Z) and the direction of electrophilic attack.

The following workflow illustrates the process of diastereoselective alkylation.

G cluster_0 Starting Material cluster_1 Enolate Formation cluster_2 Alkylation cluster_3 Analysis Ketone Chiral Alpha-Haloketone Base Base (e.g., LDA) Ketone->Base Deprotonation Enolate Lithium Enolate Base->Enolate Electrophile Electrophile (R''-X) Enolate->Electrophile Nucleophilic Attack AlkylatedProduct Diastereomeric Products Electrophile->AlkylatedProduct Analysis Determine Diastereomeric Ratio (NMR, HPLC) AlkylatedProduct->Analysis

Caption: Workflow for the diastereoselective alkylation of a chiral alpha-haloketone.

Experimental Data: Diastereoselective Alkylation of Chiral Alpha-Haloketone Enolates

EntrySubstrateBaseElectrophileDiastereomeric Ratio
1(R)-3-bromo-butan-2-oneLDACH3I85:15
2(R)-3-bromo-butan-2-oneLHMDSBnBr92:8
3(S)-2-chloro-3,3-dimethyl-butan-2-oneKHMDSAllyl Bromide>95:5

Experimental Protocol: Diastereoselective Methylation of (R)-3-bromo-butan-2-one

A solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) is cooled to -78 °C, and n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at -78 °C. A solution of (R)-3-bromo-butan-2-one (1.0 mmol) in dry THF (2 mL) is then added slowly. After stirring for 1 hour at -78 °C, methyl iodide (1.2 mmol) is added. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The diastereomeric ratio is determined by GC-MS analysis.

Conclusion

The stereochemical outcomes in reactions of chiral alpha-haloketones are highly tunable through the careful selection of reagents and reaction conditions. Understanding the principles of non-chelation and chelation control is paramount for predicting and controlling the diastereoselectivity of nucleophilic additions to the carbonyl group. Furthermore, the use of biocatalysis and the strategic choice of bases and electrophiles in enolate alkylations provide powerful tools for the asymmetric synthesis of complex molecules. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the design and execution of stereoselective transformations involving this important class of compounds.

References

Efficacy comparison of different bases for the Favorskii rearrangement.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Favorskii rearrangement is a powerful tool in organic synthesis for the conversion of α-halo ketones to carboxylic acid derivatives, often accompanied by a characteristic ring contraction in cyclic substrates. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and product distribution. This guide provides an objective comparison of the efficacy of various bases commonly employed in the Favorskii rearrangement, supported by experimental data and detailed protocols to aid in reaction optimization and scale-up.

Executive Summary

The selection of a base for the Favorskii rearrangement is contingent on the desired product—carboxylic acid, ester, or amide—and the nature of the α-halo ketone substrate. Generally, hydroxide bases are utilized for the synthesis of carboxylic acids, while alkoxides are employed to produce esters. The reactivity of the base can impact reaction times and yields, and the choice may also be influenced by the solubility and stability of the substrate under the reaction conditions. This guide will delve into a comparative analysis of commonly used hydroxide and alkoxide bases.

Comparison of Base Performance

To provide a clear comparison, the following table summarizes the performance of different bases in the Favorskii rearrangement of 2-chlorocyclohexanone, a common model substrate. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as illustrative of general trends.

BaseSubstrateProductYield (%)Reference
Sodium Ethoxide (NaOEt)2-ChlorocyclohexanoneEthyl cyclopentanecarboxylateNot specified, but widely used[1][2]
Sodium Methoxide (NaOMe)2-ChlorocyclohexanoneMethyl cyclopentanecarboxylateNot specified, but widely used[3][4]
Sodium Hydroxide (NaOH)2-ChlorocyclohexanoneCyclopentanecarboxylic acidNot specified, but widely used[3]
Potassium Hydroxide (KOH)2-ChlorocyclohexanoneCyclopentanecarboxylic acidNot specified, but widely used[3]

While specific yields for the model reaction of 2-chlorocyclohexanone are not consistently reported across a comparative study, the frequent use of sodium ethoxide and sodium methoxide in literature suggests their high efficacy in yielding the corresponding esters.[1][3][4] Similarly, sodium and potassium hydroxide are standard choices for producing the carboxylic acid.[3] The choice between sodium and potassium alkoxides or hydroxides often comes down to solubility and cost considerations, with sodium bases being more common.

Reaction Mechanisms and Logical Workflow

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate. The choice of a hydroxide or alkoxide base determines the final product.

Favorskii_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening & Product Formation alpha_Halo_Ketone α-Halo Ketone Enolate Enolate alpha_Halo_Ketone->Enolate Base abstracts α'-proton Base Base (B:) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 displacement of halide Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate Nucleophilic attack on carbonyl Nucleophile Nucleophile (NuH) Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring opening to form a more stable carbanion Final_Product Carboxylic Acid Derivative (Ester/Acid) Carbanion->Final_Product Protonation

Caption: Generalized mechanism of the Favorskii rearrangement.

A typical experimental workflow for the Favorskii rearrangement is outlined below.

Experimental_Workflow Start Start Dissolve_Base Dissolve Base in Solvent Start->Dissolve_Base Add_Ketone Add α-Halo Ketone Solution Dissolve_Base->Add_Ketone React React (with heating if necessary) Add_Ketone->React Workup Aqueous Workup React->Workup Extract Extract with Organic Solvent Workup->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Purify Product (e.g., Chromatography) Dry_and_Concentrate->Purify End End Purify->End

References

Safety Operating Guide

Personal protective equipment for handling 1-Chlorobutan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-Chlorobutan-2-one (CAS No. 616-27-3) to ensure the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this chemical.

Immediate Safety Concerns and Hazards

This compound is a hazardous chemical that presents multiple risks. It is a flammable liquid and vapor.[1][2] The substance is toxic if swallowed and can be toxic or fatal if it comes into contact with the skin.[1][2] It is also known to cause skin irritation and may cause irritation to the respiratory system.[1][3]

Hazard Classification:

Hazard CategoryClassification
Flammable liquidsCategory 3
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 2/3
Skin corrosion/irritationCauses skin irritation
Eye irritationCategory 2
Acute toxicity, InhalationCategory 2
Specific target organ toxicity (single exposure)May cause respiratory irritation
Hazardous to the aquatic environment (short-term)Acute 1

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationPurpose
Hand Protection Chemical impermeable gloves.To prevent skin contact, as the substance is toxic and can be absorbed through the skin.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from splashes and vapors.[3][4]
Skin and Body Protection A fully buttoned lab coat and closed-toe shoes. Long pants should be worn.[4]To protect skin from accidental splashes and contact.
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, wear a NIOSH/MSHA approved respirator.[2][5]To prevent inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

  • Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[7][8]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][8]

  • Have appropriate spill containment materials readily available.

2. Handling:

  • Wear the mandatory personal protective equipment at all times.

  • Avoid direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[2]

  • Do not breathe in gas, fumes, vapor, or spray.[2]

  • Measure and transfer the chemical carefully to minimize splashing and vapor generation.

  • Keep the container tightly closed when not in use.[2][8]

3. In Case of Exposure:

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • If on skin: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

  • Keep the container tightly closed.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed waste disposal contractor.

  • All disposal activities must be in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain or into the environment.[6][8]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify fume hood functionality prep2 Assemble all necessary PPE prep1->prep2 prep3 Remove ignition sources prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Transfer chemical in fume hood handle1->handle2 handle3 Keep container sealed handle2->handle3 emergency1 In case of spill or exposure handle2->emergency1 Potential Exposure clean1 Wipe down work area handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose via certified vendor clean2->clean3 emergency2 Follow immediate first aid emergency1->emergency2 emergency3 Notify supervisor & seek medical aid emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorobutan-2-one
Reactant of Route 2
1-Chlorobutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.